O-Cyclohexyl-L-tyrosine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
67521-56-6 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-cyclohexyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H21NO3/c16-14(15(17)18)10-11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h6-9,12,14H,1-5,10,16H2,(H,17,18)/t14-/m0/s1 |
InChI Key |
OCISLIRWPWASKV-AWEZNQCLSA-N |
Isomeric SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
O-Cyclohexyl-L-tyrosine: An Enigmatic Derivative in the Scientific Landscape
This technical overview aims to address the current state of knowledge regarding O-Cyclohexyl-L-tyrosine, drawing from the limited available information and the broader context of L-tyrosine and its derivatives.
Synthesis and Chemical Profile
The primary context in which a derivative of this compound appears is in the realm of synthetic chemistry, specifically as a protected amino acid for peptide synthesis. The compound N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine is mentioned in chemical supplier catalogues and a limited number of publications focusing on synthetic methodologies.
The synthesis of this protected derivative typically involves the reaction of N-Boc-L-tyrosine with a cyclohexylating agent, such as 3-bromocyclohexene, in the presence of a base. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, while the cyclohexyl group is introduced as an ether linkage to the hydroxyl group of the tyrosine side chain. This modification can alter the lipophilicity and steric properties of the amino acid, which can be advantageous in the synthesis of complex peptides.
Potential Research Applications: A Landscape of Speculation
While direct evidence is lacking, the structural features of this compound allow for informed speculation on its potential uses in research:
-
Peptide and Peptidomimetic Synthesis: The most plausible application is as a building block in solid-phase or solution-phase peptide synthesis. The cyclohexyl ether provides a stable, non-aromatic, and lipophilic modification to the tyrosine side chain. This could be used to probe the impact of side-chain hydrophobicity and bulk on peptide structure, receptor binding, and biological activity.
-
Drug Discovery and Medicinal Chemistry: As a modified amino acid, this compound could be incorporated into novel drug candidates. The cyclohexyl group could influence the pharmacokinetic properties of a peptide, potentially increasing its metabolic stability or altering its distribution in the body. Furthermore, O-alkylated tyrosine derivatives, in a broader sense, have been explored for their potential antifungal and antibacterial activities. However, no specific data for the cyclohexyl derivative has been reported.
Signaling Pathways and Experimental Workflows: A Necessary Void
The absence of published research on the biological effects of this compound means there are no established signaling pathways it is known to modulate. Consequently, diagrams of signaling pathways or experimental workflows involving this specific compound cannot be generated.
To illustrate a hypothetical experimental workflow for evaluating a novel tyrosine derivative, a generic diagram is provided below. This diagram outlines the typical steps a researcher might take to characterize the biological activity of a compound like this compound.
Data Presentation
Due to the lack of quantitative data in the public domain for this compound, no tables summarizing its biological or chemical properties can be provided.
Conclusion
An In-Depth Technical Guide to the Synthesis and Purification of O-Cyclohexyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of O-Cyclohexyl-L-tyrosine, a valuable derivative of the amino acid L-tyrosine used in various research and drug development applications. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow.
Introduction
This compound is an unnatural amino acid characterized by the presence of a cyclohexyl group ether-linked to the phenolic hydroxyl group of the L-tyrosine side chain. This modification imparts increased lipophilicity and steric bulk, which can significantly influence the pharmacological and conformational properties of peptides and other molecules into which it is incorporated. Its synthesis is a multi-step process involving the protection of the amine group, etherification of the hydroxyl group, and subsequent deprotection.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of the N-tert-butoxycarbonyl (Boc) protected intermediate, N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine (Boc-Tyr(Chx)-OH). The second stage is the removal of the Boc protecting group to yield the final product.
Stage 1: Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine (Boc-Tyr(Chx)-OH)
The synthesis of the Boc-protected intermediate can be efficiently carried out in two steps: O-alkylation of Boc-L-tyrosine with 3-bromocyclohexene followed by hydrogenation of the resulting cyclohexenyl ether.
-
To a solution of N-Boc-L-tyrosine (1.0 equivalent) in dimethylformamide (DMF), add sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add 3-bromocyclohexene (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.
-
Dissolve N-Boc-O-(cyclohex-2-enyl)-L-tyrosine (1.0 equivalent) in methanol.
-
Add platinum(IV) oxide (PtO2) (0.05 equivalents) as the catalyst.
-
Subject the mixture to hydrogenation under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-O-cyclohexyl-L-tyrosine.
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 1 | N-Boc-O-(cyclohex-2-enyl)-L-tyrosine | N-Boc-L-tyrosine | NaH, 3-bromocyclohexene | DMF | ~70% | Chromatographically Pure |
| 2 | N-Boc-O-cyclohexyl-L-tyrosine | N-Boc-O-(cyclohex-2-enyl)-L-tyrosine | H2, PtO2 | Methanol | Quantitative | High |
Stage 2: Deprotection to this compound
The final step in the synthesis is the removal of the N-Boc protecting group to afford this compound. This is typically achieved under acidic conditions.[1][2]
-
Dissolve N-Boc-O-cyclohexyl-L-tyrosine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product as a salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
To obtain the free amino acid, dissolve the salt in water and neutralize with a suitable base (e.g., a mild solution of sodium bicarbonate or ammonium hydroxide) to the isoelectric point of the amino acid.
-
Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.
| Step | Product | Starting Material | Reagents | Solvent | Yield | Purity |
| 3 | This compound | N-Boc-O-cyclohexyl-L-tyrosine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | High | High after purification |
Purification of this compound
Purification of the final product is crucial to remove any remaining impurities, starting materials, or by-products from the synthesis. Common methods for the purification of amino acid derivatives include recrystallization and ion-exchange chromatography.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of water and a water-miscible organic solvent like ethanol or isopropanol).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of the crystals.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Experimental Protocol: Ion-Exchange Chromatography
-
Prepare a column with a suitable cation-exchange resin.
-
Dissolve the crude product in an acidic aqueous solution (e.g., dilute HCl) and load it onto the column.
-
Wash the column with deionized water to remove any neutral or anionic impurities.
-
Elute the bound this compound using a gradient of a basic solution (e.g., aqueous ammonia).
-
Collect the fractions containing the product, as identified by TLC or another analytical method.
-
Pool the pure fractions and neutralize the solution.
-
Remove the solvent under reduced pressure and further purify by recrystallization if necessary.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages in the synthesis of this compound.
Caption: Overall synthesis workflow for this compound.
Caption: Purification options for this compound.
Conclusion
The synthesis and purification of this compound can be accomplished with high efficiency through a well-defined, multi-step chemical process. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to produce this valuable unnatural amino acid for their specific applications. Careful execution of the experimental procedures and rigorous purification are essential to obtain a final product of high purity.
References
An In-depth Technical Guide to O-Cyclohexyl-L-tyrosine in Peptide and Protein Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of O-Cyclohexyl-L-tyrosine (Tyr(cHex)), a valuable protected amino acid derivative in peptide and protein chemistry. This document details its synthesis, physicochemical properties, and applications in solid-phase peptide synthesis (SPPS), including protocols for its incorporation and cleavage. Furthermore, it explores the impact of this modification on peptide structure and function, offering insights for its strategic use in drug design and development.
Introduction to this compound
This compound is a derivative of the amino acid L-tyrosine where the hydroxyl group of the phenol side chain is protected by a cyclohexyl ether linkage. This protection strategy is primarily employed in peptide synthesis to prevent unwanted side reactions at the reactive hydroxyl group during peptide chain elongation. The cyclohexyl group offers a unique stability profile, being resistant to moderately acidic conditions commonly used for the removal of other protecting groups, thus providing orthogonality in complex peptide synthesis strategies.
Physicochemical Properties
The physicochemical properties of this compound and its N-terminally protected derivatives are crucial for their handling and use in peptide synthesis. The following tables summarize key quantitative data for L-tyrosine and its relevant derivatives.
Table 1: Physicochemical Properties of L-Tyrosine and its Derivatives
| Property | L-Tyrosine | N-Boc-L-tyrosine | N-Fmoc-L-tyrosine | N-Boc-O-tert-butyl-L-tyrosine | N-Fmoc-O-tert-butyl-L-tyrosine |
| Molecular Formula | C₉H₁₁NO₃[1] | C₁₄H₁₉NO₅[2] | C₂₄H₂₁NO₅[3] | C₁₈H₂₇NO₅[4] | C₂₈H₂₉NO₅[4] |
| Molecular Weight | 181.19 g/mol [1] | 281.30 g/mol [2] | 403.43 g/mol [3] | 337.41 g/mol [4] | 459.5 g/mol [4] |
| Melting Point (°C) | >300 (dec.)[5] | 133-135[2] | 175-185 | 145-146[6] | No data |
| Optical Rotation [α]D | -11.2 to -9.8° (c=5 in 1M HCl)[5] | +3.0° (c=2 in acetic acid)[2] | -22±2° (c=1% in DMF) | No data | No data |
| Solubility | 0.45 mg/mL in water at neutral pH[7] | Soluble in DMF, insoluble in water.[6] | Soluble in DMF.[8] | Soluble in DMF, insoluble in water.[6] | Soluble in DMSO, slightly soluble in ethanol.[9] |
Synthesis of N-Boc-O-Cyclohexyl-L-tyrosine
The preparation of N-Boc-O-cyclohexyl-L-tyrosine is a key step for its use in Boc-based solid-phase peptide synthesis. A common and efficient method involves the alkylation of the hydroxyl group of N-Boc-L-tyrosine.
Experimental Protocol: Synthesis of N-Boc-O-Cyclohexyl-L-tyrosine
This protocol is adapted from a facile and efficient synthesis method.
Materials:
-
N-Boc-L-tyrosine (Boc-Tyr-OH)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
-
3-Bromocyclohexene
-
Platinum(IV) oxide (PtO₂)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkylation:
-
Dissolve Boc-Tyr-OH in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaH portion-wise with stirring.
-
After the evolution of hydrogen gas ceases, add 3-bromocyclohexene dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product with EtOAc.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.
-
-
Hydrogenation:
-
Dissolve the crude N-Boc-O-(cyclohex-2-enyl)-L-tyrosine in MeOH.
-
Add a catalytic amount of PtO₂.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the catalyst through a pad of Celite and wash with MeOH.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-O-cyclohexyl-L-tyrosine.
-
Diagram of Synthesis Workflow:
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fmoc-L-Tyr(tBu)-OH | C28H29NO5 | CID 10895791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of a Tyr-Tyr Dipeptide Library and Evaluation Against Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. uab.edu [uab.edu]
- 8. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
O-Cyclohexyl-L-tyrosine: A Shield for Tyrosine in Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis, the protection of reactive amino acid side chains is paramount to achieving desired sequences with high fidelity. For tyrosine, an amino acid bearing a nucleophilic hydroxyl group, this protection is crucial to prevent unwanted side reactions such as O-acylation during peptide bond formation. O-Cyclohexyl-L-tyrosine [Tyr(cHex)] has emerged as a valuable tool in the peptide chemist's arsenal, offering a robust and reliable method for safeguarding the tyrosine hydroxyl group. This technical guide provides a comprehensive overview of this compound as a protected amino acid, detailing its synthesis, incorporation into peptide chains, and deprotection strategies. It further explores its application in the synthesis of bioactive peptides, particularly in the context of targeting protein-protein interactions within signaling pathways.
Chemical Properties and Synthesis
This compound is an L-tyrosine derivative where the hydrogen of the phenolic hydroxyl group is replaced by a cyclohexyl group. This modification effectively masks the nucleophilicity of the hydroxyl group, preventing it from participating in undesired reactions during peptide synthesis. The cyclohexyl group is introduced onto the tyrosine side chain, and the resulting protected amino acid can then be further protected at the N-terminus with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group, rendering it suitable for Boc- and Fmoc-based solid-phase peptide synthesis (SPPS), respectively.
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| Fmoc-Tyr(cHex)-OH Molecular Formula | C30H31NO5 | [1] |
| Fmoc-Tyr(cHex)-OH Molecular Weight | 485.58 g/mol | [1] |
| Boc-Tyr(cHex)-OH Synthesis Yield | ~70% (alkylation), ~quantitative (hydrogenation) |
Experimental Protocols
Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine [Boc-Tyr(cHex)-OH]
This protocol describes a two-step synthesis starting from Boc-L-tyrosine.
Step 1: Alkylation of Boc-L-tyrosine
-
To a solution of Boc-L-tyrosine (Boc-Tyr-OH) in dimethylformamide (DMF), add sodium hydride (NaH) at 0 °C.
-
After stirring for a specified time, add 3-bromocyclohexene.
-
Continue stirring the reaction mixture at room temperature.
-
Upon completion, quench the reaction with water and extract the product, N-Boc-O-(cyclohex-2-enyl)-L-tyrosine [Boc-Tyr(Che)-OH], with an organic solvent.
-
Purify the product by chromatography. A yield of approximately 70% can be expected.
Step 2: Hydrogenation of Boc-Tyr(Che)-OH
-
Dissolve the purified Boc-Tyr(Che)-OH in a suitable solvent such as methanol.
-
Add a catalytic amount of platinum dioxide (PtO2).
-
Subject the mixture to hydrogenation under a hydrogen atmosphere.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter off the catalyst and evaporate the solvent to obtain Boc-Tyr(cHex)-OH in nearly quantitative yield.
Synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-O-cyclohexyl-L-tyrosine [Fmoc-Tyr(cHex)-OH]
A general method for the preparation of Fmoc-protected amino acids can be adapted for the synthesis of Fmoc-Tyr(cHex)-OH.
-
Dissolve this compound in a suitable solvent mixture, such as aqueous acetone or dioxane.
-
Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to adjust the pH.
-
Add a solution of 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) in the same organic solvent dropwise to the amino acid solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry to obtain Fmoc-Tyr(cHex)-OH.
-
The product can be further purified by recrystallization.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is compatible with standard SPPS protocols. The choice between Boc-Tyr(cHex)-OH and Fmoc-Tyr(cHex)-OH depends on the overall synthetic strategy (Boc/Bzl or Fmoc/tBu).
Data Presentation: Stability of the Cyclohexyl Protecting Group
The cyclohexyl (cHex) protecting group exhibits excellent stability under the conditions used for the removal of the temporary Nα-protecting groups in both Boc and Fmoc SPPS.
| Protecting Group | Condition | Stability | Reference |
| Tyr(cHex) | TFA/DCM (1:1), 24h | Stable | [1] |
| Tyr(cHex) | HF | Cleaved | [1] |
| Tyr(tBu) | 90-95% TFA | Cleaved | |
| Tyr(Bzl) | TFA | Partially Cleaved |
Experimental Workflow for SPPS
The following diagram illustrates a typical workflow for the incorporation of Fmoc-Tyr(cHex)-OH into a peptide chain during Fmoc-based SPPS.
Peptide Coupling
The coupling of Fmoc-Tyr(cHex)-OH to the free N-terminal amine of the growing peptide chain on the solid support is typically achieved using standard coupling reagents.
Protocol for Coupling Fmoc-Tyr(cHex)-OH:
-
Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide and subsequent washing, swell the resin in DMF.
-
In a separate vessel, dissolve Fmoc-Tyr(cHex)-OH (e.g., 3 equivalents) and a coupling agent such as HBTU (e.g., 2.9 equivalents) and an activator base like DIPEA (e.g., 6 equivalents) in DMF.
-
Pre-activate the amino acid solution for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Deprotection of the Cyclohexyl Group
The final step in the synthesis of a Tyr(cHex)-containing peptide is the global deprotection, which involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, including the cyclohexyl group from the tyrosine residue.
Protocol for Cleavage and Deprotection:
-
Wash the peptide-resin with a solvent such as dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail. For peptides synthesized using the Fmoc/tBu strategy, a common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v).
-
Agitate the resin in the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in the Synthesis of Bioactive Peptides: Targeting SH2 Domains
A significant application of protected tyrosine derivatives lies in the synthesis of peptides designed to interact with specific protein domains involved in cellular signaling. Src Homology 2 (SH2) domains are protein modules that recognize and bind to phosphotyrosine (pTyr) residues within specific sequence contexts, playing a critical role in signal transduction pathways initiated by receptor tyrosine kinases (RTKs). The development of synthetic peptides that can mimic or inhibit these interactions is a key strategy in drug discovery for diseases such as cancer.
The synthesis of phosphotyrosine-containing peptides can be challenging. An alternative approach is to synthesize non-phosphorylated peptide mimics that can still bind to SH2 domains. The use of this compound in the synthesis of such peptides allows for the stable incorporation of a bulky, hydrophobic group at the tyrosine position, which can be explored for its potential to interact with the hydrophobic pockets of SH2 domains.
Signaling Pathway Diagram: Generic Receptor Tyrosine Kinase (RTK) Signaling and SH2 Domain Recruitment
The following diagram illustrates a simplified signaling pathway involving an RTK and the recruitment of an SH2 domain-containing protein, a process that can be targeted by synthetic peptides.
Conclusion
This compound is a highly effective and versatile protected amino acid for use in peptide synthesis. Its robust cyclohexyl protecting group provides excellent stability during both Boc and Fmoc SPPS, while being readily removable under final cleavage conditions. The detailed synthetic protocols and its demonstrated utility in the synthesis of peptides targeting important biological interactions, such as those involving SH2 domains, underscore its value for researchers in chemistry, biology, and drug development. The continued exploration of peptides containing this compound and other non-natural amino acids holds great promise for the development of novel therapeutics and research tools.
References
An In-depth Technical Guide to O-Cyclohexyl-L-tyrosine for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and drug discovery, the strategic modification of amino acid side chains is a cornerstone of innovation. These modifications can profoundly influence a peptide's conformational stability, receptor-binding affinity, and pharmacokinetic profile. O-Cyclohexyl-L-tyrosine, a derivative of the proteinogenic amino acid L-tyrosine, represents a valuable tool for peptide chemists. The introduction of a bulky, hydrophobic cyclohexyl group to the phenolic hydroxyl of tyrosine offers a unique approach to modulating peptide structure and function. This guide provides a comprehensive overview of this compound, detailing its synthesis, incorporation into peptides, and the potential implications for drug development.
Physicochemical Properties
The introduction of the cyclohexyl group alters the physicochemical properties of the tyrosine side chain, rendering it more hydrophobic and sterically demanding. This modification can influence peptide folding and interaction with biological targets.
| Property | L-Tyrosine | This compound (estimated) | Fmoc-O-Cyclohexyl-L-tyrosine (estimated) |
| Molecular Formula | C₉H₁₁NO₃ | C₁₅H₂₁NO₃ | C₃₀H₃₁NO₅ |
| Molecular Weight ( g/mol ) | 181.19 | 263.34 | 485.58 |
| Solubility | Slightly soluble in water. Soluble in acidic and alkaline solutions.[1][2] | Predicted to have lower aqueous solubility and higher solubility in organic solvents. | Soluble in common organic solvents used in peptide synthesis (e.g., DMF, NMP, DCM). |
| Melting Point (°C) | >300 (decomposes)[2] | Data not readily available. | Data not readily available. |
Synthesis of Fmoc-O-Cyclohexyl-L-tyrosine (Fmoc-Tyr(cHex)-OH)
The preparation of Fmoc-protected this compound is a critical first step for its use in solid-phase peptide synthesis (SPPS). While a specific protocol for the direct Fmoc protection of this compound is not widely published, a general two-step synthetic pathway can be employed. This involves the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the alkylation of the hydroxyl group with a cyclohexyl moiety, and finally, the replacement of the Boc group with the Fmoc group.
Experimental Protocol: Synthesis of N-Boc-O-Cyclohexyl-L-tyrosine
A previously reported method for the synthesis of the Boc-protected intermediate provides a foundation for this process.
Materials:
-
N-Boc-L-tyrosine
-
Sodium hydride (NaH)
-
3-Bromocyclohexene
-
Dimethylformamide (DMF)
-
Platinum oxide (PtO₂)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkylation: N-Boc-L-tyrosine is dissolved in anhydrous DMF and cooled in an ice bath. Sodium hydride is added portion-wise, and the mixture is stirred. 3-Bromocyclohexene is then added, and the reaction is allowed to proceed.
-
Work-up: The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with saturated NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.
-
Hydrogenation: The unsaturated intermediate is dissolved in ethyl acetate, and platinum oxide is added as a catalyst. The mixture is stirred under a hydrogen atmosphere until the reaction is complete.
-
Final Product: The catalyst is removed by filtration, and the solvent is evaporated to yield N-Boc-O-cyclohexyl-L-tyrosine.
Conversion to Fmoc-O-Cyclohexyl-L-tyrosine
The N-Boc-O-cyclohexyl-L-tyrosine can then be converted to the desired Fmoc-protected amino acid.
Procedure:
-
Boc Deprotection: The N-Boc-O-cyclohexyl-L-tyrosine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting group.
-
Fmoc Protection: The resulting free amine is then reacted with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate or diisopropylethylamine (DIEA), in a suitable solvent like a mixture of dioxane and water.
-
Work-up and Purification: The reaction mixture is acidified and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield Fmoc-O-cyclohexyl-L-tyrosine.
Caption: Synthesis pathway for Fmoc-O-Cyclohexyl-L-tyrosine.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(cHex)-OH
The incorporation of Fmoc-Tyr(cHex)-OH into a growing peptide chain follows standard Fmoc-based solid-phase peptide synthesis protocols. The cyclohexyl ether protecting group on the tyrosine side chain is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from most resins (e.g., TFA).
Experimental Protocol: Incorporation of Fmoc-Tyr(cHex)-OH into a Peptide
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
Fmoc-O-Cyclohexyl-L-tyrosine
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Base (e.g., DIEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treatment with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.
-
Amino Acid Activation: Fmoc-Tyr(cHex)-OH is pre-activated by dissolving it in DMF with a coupling reagent and a base.
-
Coupling: The activated Fmoc-Tyr(cHex)-OH solution is added to the resin, and the coupling reaction is allowed to proceed.
-
Washing: The resin is washed to remove unreacted amino acid and coupling reagents.
-
Repeat: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the cyclohexyl group) are removed by treatment with a cleavage cocktail.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Solid-Phase Peptide Synthesis workflow for incorporating Fmoc-Tyr(cHex)-OH.
Expected Yields and Purity
The yield and purity of peptides synthesized using Fmoc-Tyr(cHex)-OH are expected to be comparable to those containing other bulky, protected amino acids. However, specific quantitative data is highly sequence-dependent and influenced by the efficiency of the coupling and deprotection steps.
| Parameter | Expected Range | Factors Influencing Outcome |
| Crude Peptide Yield | 40-80% | - Resin loading- Sequence length and complexity- Coupling efficiency |
| Purity (by RP-HPLC) | 50-90% (crude) | - Aggregation during synthesis- Side reactions- Incomplete deprotection or coupling |
It is crucial to optimize coupling times and potentially use stronger activating agents for the sterically hindered Fmoc-Tyr(cHex)-OH to ensure high coupling efficiency.
Applications in Drug Development and Research
The incorporation of this compound into peptides can have several significant implications for their therapeutic potential:
-
Increased Hydrophobicity: The cyclohexyl group significantly increases the hydrophobicity of the tyrosine side chain. This can enhance membrane permeability and potentially improve oral bioavailability of peptide drugs.
-
Conformational Constraint: The bulky nature of the cyclohexyl group can restrict the conformational freedom of the peptide backbone and the tyrosine side chain. This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, which may be crucial for receptor binding.
-
Enhanced Stability: The ether linkage of the cyclohexyl group is chemically robust and resistant to enzymatic degradation, which can improve the in vivo half-life of the peptide.
-
Modulation of Binding Affinity: By altering the shape and hydrophobicity of a key binding epitope, the cyclohexyl modification can either increase or decrease the affinity of a peptide for its target receptor. This allows for the fine-tuning of pharmacological activity.
The O-cyclohexyl modification can influence signaling pathways by altering the peptide's interaction with its target receptor. For instance, in G-protein coupled receptor (GPCR) signaling, a more conformationally stable and hydrophobic peptide analog may exhibit prolonged receptor activation or act as a more potent antagonist.
Caption: Potential influence on a generic GPCR signaling pathway.
Conclusion
This compound is a valuable non-proteinogenic amino acid for peptide chemists seeking to modulate the properties of synthetic peptides. Its incorporation can lead to enhanced hydrophobicity, conformational stability, and enzymatic resistance, all of which are desirable attributes in the development of novel peptide-based therapeutics. The synthetic and solid-phase incorporation protocols outlined in this guide provide a framework for researchers to explore the potential of this unique building block in their drug discovery and development programs. Further investigation into the specific effects of this modification on a wider range of peptide scaffolds will undoubtedly continue to expand its utility in the field.
References
The Cyclohexyl Group: A Robust Protecting Strategy for Tyrosine in Peptide Synthesis
A Technical Guide for Researchers and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic protection and deprotection of reactive amino acid side chains is paramount to achieving high-purity, target peptides. For tyrosine, an amino acid bearing a nucleophilic phenolic hydroxyl group, effective protection is crucial to prevent unwanted side reactions such as O-acylation and alkylation during chain elongation and cleavage. The cyclohexyl (cHex) ether has emerged as a highly reliable and robust protecting group for the tyrosine side chain, particularly in demanding synthetic routes like Boc-based solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of the key features, quantitative data, and experimental protocols associated with the use of the cyclohexyl protecting group for tyrosine.
Core Features of the Cyclohexyl Protecting Group
The primary advantage of the cyclohexyl group lies in its exceptional stability under the acidic conditions typically used for the cleavage of Nα-tert-butyloxycarbonyl (Boc) groups. This stability significantly surpasses that of the more traditional benzyl (Bzl) ether, minimizing premature deprotection during the repetitive acidolytic steps of Boc-SPPS. This enhanced stability is critical for the synthesis of long or complex peptides, where cumulative exposure to acid can lead to significant side product formation with more labile protecting groups.
Key features include:
-
High Acid Stability: The cyclohexyl ether is highly resistant to cleavage by trifluoroacetic acid (TFA), the standard reagent for Boc group removal. This prevents the formation of a free tyrosine hydroxyl group that could lead to undesired side reactions.
-
Prevention of Side Reactions: By remaining intact throughout the synthesis, the cyclohexyl group prevents the notorious acid-catalyzed rearrangement of O-benzyltyrosine to 3-benzyltyrosine, a common issue that complicates purification.
-
Orthogonality in Fmoc Synthesis: The cyclohexyl group is completely stable to the basic conditions (e.g., piperidine in DMF) used for the removal of the Nα-fluorenylmethyloxycarbonyl (Fmoc) group, making it a viable, albeit less common, option in Fmoc-based strategies when exceptional stability is required.
-
Strong Acid Cleavage: The robustness of the cyclohexyl ether necessitates the use of very strong acids for its removal. Deprotection is typically achieved concurrently with peptide cleavage from the resin using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the synthesis, stability, and cleavage of cyclohexyl-protected tyrosine.
| Parameter | Value | Synthesis Strategy | Reference(s) |
| Yield of Boc-Tyr(cHex-2-enyl)-OH | 70% | Boc | [1] |
| Yield of Boc-Tyr(cHex)-OH | Nearly Quantitative (from hydrogenation) | Boc | [1] |
| Yield of Fmoc-Tyr(tBu)-OH | 58% (overall from Fmoc-Tyr(tBu)-OH via iodination) | Fmoc | [2] |
Table 1: Synthesis Yields for Cyclohexyl-Protected Tyrosine Derivatives. Note: A direct protocol with yield for Fmoc-Tyr(cHex)-OH was not found in the surveyed literature; the provided data is for a related complex derivative.
| Condition | Protecting Group | Stability Comparison / Data | Reference(s) |
| 50% TFA in CH₂Cl₂ | Cyclohexyl (cHex) | Rate of removal is < 1/20th that of the Benzyl (Bzl) group. | |
| 20% Piperidine in DMF | Cyclohexyl (cHex) | Stable (General knowledge in peptide chemistry) | |
| Anhydrous HF | Cyclohexyl (cHex) | Cleaved (Standard deprotection condition) | [3][4] |
| TFMSA/TFA/Thioanisole | Cyclohexyl (cHex) | Cleaved (Alternative strong acid deprotection) |
Table 2: Stability of the Cyclohexyl Protecting Group.
Experimental Protocols
Protocol 1: Synthesis of N-α-Boc-O-cyclohexyl-L-tyrosine (Boc-Tyr(cHex)-OH)
This two-step procedure provides a reliable method for the preparation of Boc-Tyr(cHex)-OH.[1]
Step 1: Synthesis of N-Boc-O-(cyclohex-2-enyl)-L-tyrosine
-
Preparation: To a solution of Boc-Tyr-OH in anhydrous dimethylformamide (DMF), add 2.2 equivalents of sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Stir the mixture at 0°C for 30 minutes. Add 1.5 equivalents of 3-bromocyclohexene dropwise to the reaction mixture.
-
Incubation: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by carefully adding ice-water. Acidify the aqueous solution to pH 3-4 with a cold 10% citric acid solution.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine (Typical Yield: ~70%).
Step 2: Hydrogenation to N-Boc-O-cyclohexyl-L-tyrosine
-
Preparation: Dissolve the N-Boc-O-(cyclohex-2-enyl)-L-tyrosine from Step 1 in methanol.
-
Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain Boc-Tyr(cHex)-OH as a solid (Typical Yield: Nearly quantitative).
Protocol 2: Cleavage of the Cyclohexyl Group and Resin Deprotection using Anhydrous HF
This protocol describes the standard "low-high" HF cleavage procedure, which is effective for removing the cyclohexyl group along with other acid-labile protecting groups and cleaving the peptide from the resin.[3][4][5][6]
CAUTION: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel. Always have calcium gluconate available as an antidote for HF exposure.
-
Preparation: Place the dry peptide-resin (1 g) and a Teflon-coated stir bar into a Kel-F reaction vessel.
-
Scavenger Addition: Add a pre-cooled scavenger mixture. A common mixture for peptides containing Tyr(cHex) is the "low HF" cocktail: 6.5 mL of dimethyl sulfide (DMS) and 1.0 mL of p-cresol.
-
HF Distillation (Low HF Step): Cool the reaction vessel in a dry ice/acetone bath (-78°C). Distill 2.5 mL of anhydrous HF into the vessel.
-
Reaction (Low HF Step): Stir the mixture at 0°C for 2 hours. This step removes more acid-labile groups.
-
HF Removal: Remove the HF and DMS under a vacuum.
-
HF Distillation (High HF Step): Re-cool the reaction vessel to -78°C. Distill 10 mL of anhydrous HF into the vessel.
-
Reaction (High HF Step): Stir the mixture at 0°C for 1 hour. This step cleaves the cyclohexyl group and the peptide from the resin.
-
HF Evaporation: Remove the HF under a high vacuum.
-
Peptide Precipitation: Wash the residual resin and peptide with cold diethyl ether to remove the scavengers. Triturate the residue with cold diethyl ether to precipitate the peptide.
-
Isolation: Isolate the peptide precipitate by filtration or centrifugation.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetic acid or TFA) and purify by reverse-phase HPLC.
Visualizing the Workflow
The following diagrams illustrate the key workflows for the synthesis and deprotection of cyclohexyl-protected tyrosine.
Caption: Workflow for Synthesis and Use of Boc-Tyr(cHex)-OH.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of O-Cyclohexyl-L-tyrosine in Peptidomimetics: A Technical Guide
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a key tactic in this field. This technical guide provides an in-depth examination of O-Cyclohexyl-L-tyrosine (Tyr(Chx)), a non-canonical amino acid derivative of L-tyrosine. We explore its structural significance, its role in modulating receptor affinity and selectivity, and its impact on peptide conformation. Detailed experimental protocols for the synthesis of the protected amino acid monomer and its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) are provided. Furthermore, quantitative data from structure-activity relationship (SAR) studies on opioid peptides are presented to offer a concrete example of its application. This guide is intended to serve as a comprehensive resource for researchers leveraging this compound to design next-generation therapeutic peptides.
Introduction: The Strategic Use of Unnatural Amino Acids
Peptides are vital signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their utility as drugs is often hampered by rapid degradation by proteases and poor membrane permeability. Peptidomimetics are designed to mimic the structure and function of natural peptides while exhibiting improved drug-like properties.[1] A powerful strategy in peptidomimetic design is the site-specific incorporation of unnatural amino acids (UAAs).
UAAs can introduce a variety of beneficial modifications:
-
Increased Proteolytic Stability: Altering the peptide backbone or side chains can hinder recognition by proteases.
-
Conformational Constraint: Introducing bulky or cyclic residues can lock the peptide into a specific, biologically active conformation, which can enhance binding affinity and selectivity.[2]
-
Modulation of Physicochemical Properties: UAAs can be used to fine-tune properties like hydrophobicity, which can improve cell permeability and bioavailability.[2]
This compound is an analogue of L-tyrosine where the phenolic hydroxyl group is ether-linked to a cyclohexyl group. This modification replaces the polar, hydrogen-bonding hydroxyl group with a bulky, non-polar, and conformationally rigid cyclohexyl moiety. This seemingly simple change has profound implications for a peptide's interaction with its biological target.
Structural and Functional Impact of this compound
The primary role of substituting L-Tyrosine with Tyr(Chx) is to enhance the hydrophobicity and steric bulk of the side chain. The cyclohexyl group is significantly larger and more lipophilic than the hydroxyl group of tyrosine.
Key Physicochemical Alterations:
-
Increased Hydrophobicity: The aliphatic cyclohexyl ring dramatically increases the lipophilicity of the side chain. This can strengthen binding to receptors that have hydrophobic pockets and may improve the peptide's ability to cross cellular membranes.
-
Steric Bulk: The cyclohexyl group introduces significant steric hindrance, which can be used to probe receptor binding pockets or to enforce a specific peptide backbone conformation by restricting the rotational freedom (chi (χ) angles) of the side chain.
-
Elimination of Hydrogen Bonding: The replacement of the phenolic hydroxyl group removes a potential hydrogen bond donor and acceptor. This is a critical modification, as it can be used to test the importance of the tyrosine hydroxyl group for receptor binding and activation.
These alterations make Tyr(Chx) a valuable tool in structure-activity relationship (SAR) studies to elucidate the precise nature of a peptide-receptor interaction.
Quantitative Analysis: A Case Study in Opioid Peptides
The effects of incorporating this compound have been quantitatively studied in the context of opioid peptides, which are known to rely on the N-terminal tyrosine residue for their activity at mu (μ) and delta (δ) opioid receptors. Deltorphin I, a potent and highly selective δ-opioid receptor agonist, serves as an excellent parent compound for illustrating the impact of this modification.
Structure-activity relationship studies on Deltorphin I analogues demonstrate how replacing the native Tyr¹ with Tyr(Chx) and other unnatural amino acids quantitatively alters receptor binding and functional activity.
Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of Deltorphin I analogues for μ- and δ-opioid receptors. A lower Ki value indicates higher binding affinity.
| Compound | Sequence | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity Ratio (Ki μ / Ki δ) |
| Deltorphin I (Parent) | H-Tyr -D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 40.2 ± 5.1 | 0.19 ± 0.02 | 212 |
| Analogue 1 [Tyr(Chx)¹] | H-Tyr(Chx) -D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 12.1 ± 1.5 | 1.10 ± 0.11 | 11.0 |
| Analogue 2 [Tyr(Bzl)¹] | H-Tyr(Bzl) -D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 14.3 ± 1.8 | 2.30 ± 0.25 | 6.2 |
| Analogue 3 [Phe(4-F)¹] | H-Phe(4-F) -D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 2,160 ± 250 | 31.6 ± 3.5 | 68.4 |
| Analogue 4 [Dmt¹] | H-Dmt -D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | 0.81 ± 0.09 | 0.29 ± 0.03 | 2.8 |
Data sourced from Yamazaki et al., J. Med. Chem. 1993, 36 (13), pp 1729–1735. Dmt = 2',6'-dimethyl-L-tyrosine.
Analysis: The substitution of Tyr with Tyr(Chx) (Analogue 1) resulted in a ~6-fold decrease in affinity for the δ-receptor but a ~3-fold increase in affinity for the μ-receptor. This dramatically lowered the δ-selectivity from 212-fold to only 11-fold, indicating that the bulky, hydrophobic cyclohexyl group is better tolerated or even preferred by the μ-receptor binding pocket compared to the δ-receptor. This highlights the role of the Tyr¹ hydroxyl group in establishing high δ-receptor affinity and selectivity for Deltorphin I.
In Vitro Functional Activity
The functional potencies of these analogues were assessed using the guinea pig ileum (GPI) assay, which is rich in μ-opioid receptors, and the mouse vas deferens (MVD) assay, which is rich in δ-opioid receptors. The IC50 value represents the concentration required to inhibit electrically induced contractions by 50%.
| Compound | GPI (μ-activity) IC50 (nM) | MVD (δ-activity) IC50 (nM) | Potency Ratio (IC50 GPI / IC50 MVD) |
| Deltorphin I (Parent) | 253 ± 28 | 0.24 ± 0.03 | 1054 |
| Analogue 1 [Tyr(Chx)¹] | 14.2 ± 1.6 | 1.95 ± 0.21 | 7.3 |
| Analogue 2 [Tyr(Bzl)¹] | 17.5 ± 2.0 | 4.21 ± 0.45 | 4.2 |
| Analogue 3 [Phe(4-F)¹] | 1,850 ± 210 | 35.8 ± 4.0 | 51.7 |
| Analogue 4 [Dmt¹] | 1.15 ± 0.13 | 0.33 ± 0.04 | 3.5 |
Data sourced from Yamazaki et al., J. Med. Chem. 1993, 36 (13), pp 1729–1735.
Analysis: The functional data corroborates the binding data. The Tyr(Chx) substitution (Analogue 1) led to a significant ~18-fold increase in potency in the μ-receptor-mediated GPI assay, while simultaneously causing an ~8-fold decrease in potency in the δ-receptor-mediated MVD assay. This demonstrates a clear shift from a highly δ-selective agonist to a more potent, non-selective μ/δ agonist.
Experimental Protocols
Synthesis of Fmoc-O-Cyclohexyl-L-tyrosine-OH
The synthesis of the protected monomer is a prerequisite for its use in SPPS. The following protocol is adapted from a reported synthesis of the Boc-protected analogue.[3] The key steps involve the alkylation of the tyrosine hydroxyl group followed by N-terminal protection.
Step 1: Synthesis of N-Boc-O-(cyclohex-2-enyl)-L-tyrosine
-
To a solution of N-Boc-L-tyrosine (1.0 eq) in dry dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 3-bromocyclohexene (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water and then acidify to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.
Step 2: Hydrogenation to N-Boc-O-Cyclohexyl-L-tyrosine
-
Dissolve the product from Step 1 in methanol.
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adam's catalyst).
-
Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield N-Boc-O-Cyclohexyl-L-tyrosine.
Step 3: Fmoc Protection
-
Deprotect the Boc group from N-Boc-O-Cyclohexyl-L-tyrosine using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).
-
After deprotection is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine salt in a suitable solvent (e.g., 10% aqueous sodium carbonate and dioxane).
-
Add Fmoc-OSu (9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq) and stir at room temperature for 4-6 hours.
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Purify by column chromatography to yield the final product, Fmoc-O-Cyclohexyl-L-tyrosine-OH.
Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual incorporation of Fmoc-Tyr(Chx)-OH into a peptide chain using the standard Fmoc/tBu strategy on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Tyr(Chx)-OH)
-
Coupling agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water
Protocol Cycle (for each amino acid addition):
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Repeat with a second 20% piperidine/DMF wash for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (e.g., Fmoc-Tyr(Chx)-OH) (3-5 eq) with HBTU (3-5 eq) and DIPEA (6-10 eq) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
(Optional) Capping: To block any unreacted free amines, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 10 minutes. Wash thoroughly.
-
Repeat: Return to Step 2 to add the next amino acid in the sequence.
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Visualizations of Workflows and Pathways
Synthesis of Fmoc-Tyr(Chx)-OH Monomer
Caption: Workflow for the synthesis of the protected Fmoc-O-Cyclohexyl-L-tyrosine monomer.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Opioid Receptor Signaling Pathway
Caption: Simplified Gi/o-coupled opioid receptor signaling pathway.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the medicinal chemist for the design of advanced peptidomimetics. Its ability to modulate hydrophobicity, introduce steric bulk, and eliminate a key hydrogen-bonding interaction allows for the systematic probing of peptide-receptor interactions. As demonstrated with opioid peptide analogues, the incorporation of Tyr(Chx) can dramatically alter receptor affinity, selectivity, and functional potency, transforming a highly selective ligand into a potent but less selective one. The detailed synthetic and analytical protocols provided herein offer a practical framework for researchers to utilize this valuable non-canonical amino acid in their own drug discovery programs, facilitating the development of more stable and effective peptide-based therapeutics.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. Conformational restriction of Tyr and Phe side chains in opioid peptides: information about preferred and bioactive side-chain topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of potent mu-opioid receptor ligands using unique tyrosine analogues of endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Incorporating O-Cyclohexyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid O-Cyclohexyl-L-tyrosine (Tyr(cHex)) into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The bulky and acid-labile nature of the O-cyclohexyl protecting group necessitates specific considerations during coupling and cleavage steps to ensure high-purity peptide products.
Introduction
This compound is a valuable modified amino acid used in peptide science and drug discovery. The cyclohexyl ether linkage to the tyrosine side chain offers increased lipophilicity and steric bulk compared to the natural amino acid, which can influence peptide conformation, receptor binding, and proteolytic stability. The cyclohexyl group is stable to the basic conditions used for Fmoc deprotection, making it compatible with standard Fmoc-SPPS strategies. However, its removal requires strong acidic conditions, a critical factor to consider during the final cleavage and deprotection step.
Key Considerations for SPPS
Incorporating Fmoc-Tyr(cHex)-OH into a peptide sequence requires attention to two primary aspects: the coupling reaction and the final cleavage from the solid support.
-
Coupling: The steric hindrance of the cyclohexyl group can impede coupling efficiency. Therefore, the choice of coupling reagent and reaction time is crucial for achieving complete acylation.
-
Cleavage: The O-cyclohexyl group is highly resistant to standard trifluoroacetic acid (TFA) cleavage conditions. Stronger acids or extended reaction times are necessary for its complete removal.
Experimental Protocols
Below are detailed protocols for the incorporation of Fmoc-Tyr(cHex)-OH into a peptide sequence using manual or automated SPPS.
Materials and Reagents
-
Fmoc-Tyr(cHex)-OH
-
Fmoc-compatible solid support (e.g., Rink Amide resin, Wang resin)
-
Standard Fmoc-protected amino acids
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole) or OxymaPure®
-
-
Bases:
-
DIPEA (N,N-Diisopropylethylamine)
-
2,4,6-Collidine (for sterically hindered couplings)
-
-
Fmoc Deprotection: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail:
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
ddH₂O (double-distilled water)
-
EDT (1,2-Ethanedithiol) - optional, for scavenging
-
Thioanisole - optional, for scavenging
-
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column, acetonitrile, water, and TFA.
Protocol 1: Standard Coupling of Fmoc-Tyr(cHex)-OH
This protocol is suitable for most sequences. For sequences where aggregation is anticipated or steric hindrance is a major concern, refer to Protocol 2.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Tyr(cHex)-OH (3-5 equivalents relative to resin loading), HBTU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating incomplete coupling), recouple using fresh reagents for another 1-2 hours.
Protocol 2: Optimized Coupling for Sterically Hindered Positions
This protocol is recommended when Fmoc-Tyr(cHex)-OH is being coupled to a sterically hindered amino acid or is part of a difficult sequence.
-
Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation:
-
Dissolve Fmoc-Tyr(cHex)-OH (3-5 equivalents), HATU (2.9-4.9 equivalents) in DMF.
-
Add 2,4,6-collidine (6-10 equivalents) and allow to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Follow steps 6-7 from Protocol 1.
Protocol 3: Final Cleavage and Deprotection
The O-cyclohexyl group requires strong acidic conditions for complete removal. A standard TFA cleavage may result in incomplete deprotection.
-
Resin Preparation: After the final Fmoc deprotection and washing of the N-terminal amino acid, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended general-purpose cocktail is Reagent K : TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers are crucial.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the reaction to proceed for 3-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Peptide Collection: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 4: Purification and Characterization
-
Purification: Purify the crude peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Quantitative Data Summary
The following table summarizes expected outcomes based on the use of this compound in SPPS. Actual results may vary depending on the peptide sequence and synthesis conditions.
| Parameter | Standard Coupling (HBTU) | Optimized Coupling (HATU) | Final Cleavage (Reagent K) | Expected Purity (Post-HPLC) |
| Coupling Efficiency | >98% (with potential for double coupling) | >99% | N/A | N/A |
| Crude Peptide Yield | Sequence-dependent | Sequence-dependent | >70% | N/A |
| Final Peptide Purity | Sequence-dependent | Sequence-dependent | N/A | >95% |
Visualizations
Experimental Workflow for SPPS of a Tyr(cHex)-containing Peptide
Caption: General workflow for solid-phase peptide synthesis incorporating this compound.
Potential Role of Tyr(cHex) in Modulating a Signaling Pathway
Application Notes and Protocols for Fmoc-O-Cyclohexyl-L-tyrosine Coupling in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction to Fmoc-O-Cyclohexyl-L-tyrosine in SPPS
Fmoc-O-Cyclohexyl-L-tyrosine (Fmoc-Tyr(cHex)-OH) is a valuable derivative of tyrosine used in Solid-Phase Peptide Synthesis (SPPS). The cyclohexyl ether protecting group on the phenolic side chain of tyrosine offers robust protection under the mildly basic conditions used for Fmoc group removal (typically 20% piperidine in DMF) and the acidic conditions of final peptide cleavage from most resins. Its steric bulk can present challenges during the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. Therefore, optimized coupling protocols are crucial for the successful incorporation of this amino acid into a peptide sequence.
These application notes provide a detailed overview of recommended coupling protocols, reagents, and strategies to efficiently incorporate Fmoc-Tyr(cHex)-OH in SPPS.
Coupling Reagents for Fmoc-O-Cyclohexyl-L-tyrosine
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids like Fmoc-Tyr(cHex)-OH. Modern coupling reagents are broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts. For difficult couplings, the use of additives that form highly reactive esters and suppress racemization is standard practice.
Below is a summary of common coupling reagents and their general applicability for hindered amino acids.
| Reagent Class | Coupling Reagent | Additive | Base | General Recommendations for Hindered Amino Acids |
| Carbodiimide | DIC (Diisopropylcarbodiimide) | HOBt, OxymaPure | - | A classic and cost-effective method. The combination with an additive like HOBt or Oxyma Pure is essential to minimize racemization.[1] Reaction times may need to be extended for hindered residues. |
| Aminium/Uronium | HBTU, TBTU, HCTU | (Internal HOBt) | DIPEA, NMM | Highly popular and efficient reagents that form active OBt esters.[1] HATU and HCTU are generally considered more reactive and suitable for difficult couplings.[2] Careful control of base equivalents is necessary.[1] |
| Aminium/Uronium | HATU, COMU | (Internal HOAt/Oxyma) | DIPEA, NMM | Considered among the most efficient coupling reagents, particularly for hindered amino acids, due to the formation of highly reactive OAt or Oxyma esters which can accelerate the acylation step.[1][2] COMU is a safer alternative to HATU as it does not contain the potentially explosive HOBt or HOAt moieties. |
| Phosphonium | PyBOP, PyAOP | (Internal HOBt/HOAt) | DIPEA, NMM | Effective reagents that are known to perform well in difficult couplings.[1] PyAOP, containing a HOAt moiety, can offer faster coupling rates. |
Experimental Protocols
Due to the steric hindrance of the cyclohexyl group, a standard single coupling protocol may not be sufficient for complete incorporation of Fmoc-Tyr(cHex)-OH. A "difficult coupling" protocol, often involving a double coupling and capping of unreacted amines, is recommended.
Materials and Reagents
-
Fmoc-O-Cyclohexyl-L-tyrosine (Fmoc-Tyr(cHex)-OH)
-
Resin-bound peptide with a free N-terminal amine
-
Coupling Reagents (choose one combination):
-
Option A (Aminium Salt): HATU or HCTU
-
Option B (Carbodiimide): DIC and OxymaPure
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Fmoc-Deprotection Solution: 20% (v/v) piperidine in DMF
-
Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., 5:10:85 v/v/v)
-
Kaiser Test Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Standard SPPS Workflow Diagram
References
Application Notes and Protocols for Cleavage of Peptides Containing O-Cyclohexyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of peptides synthesized using solid-phase peptide synthesis (SPPS) that contain the modified amino acid O-Cyclohexyl-L-tyrosine (Tyr(cHex)). The unique stability of the O-cyclohexyl protecting group necessitates specific cleavage conditions for its removal, which are outlined herein.
Introduction
This compound is a valuable modified amino acid used in peptide synthesis to prevent side reactions associated with the phenolic hydroxyl group of tyrosine. The cyclohexyl ether linkage is notably more stable to standard trifluoroacetic acid (TFA)-based cleavage cocktails compared to more common tyrosine protecting groups like tert-butyl (tBu). This enhanced stability can be leveraged for strategies such as on-resin cyclization or segmental peptide condensation where the Tyr(cHex) remains protected. However, for the final deprotection of the peptide, a stronger acidic cocktail is required for the complete removal of the cyclohexyl group.
This document provides two main protocols:
-
Standard TFA-Based Cleavage: This protocol will cleave the peptide from the resin and remove most common acid-labile protecting groups, leaving the O-cyclohexyl group on the tyrosine intact.
-
Strong Acid Cleavage for Complete Deprotection: This protocol utilizes a stronger acid, trifluoromethanesulfonic acid (TFMSA), to achieve the complete removal of the O-cyclohexyl group from the tyrosine residue.
Data Presentation
The selection of an appropriate cleavage cocktail is critical and depends on the desired outcome (with or without the cyclohexyl group) and the presence of other sensitive amino acids in the peptide sequence.
Table 1: Comparison of Cleavage Cocktails for Peptides Containing Tyr(cHex)
| Cleavage Cocktail | Key Reagents | Tyr(cHex) Deprotection | Recommended For |
| Standard TFA Cocktail | TFA, H₂O, TIS | No | Peptides where the Tyr(cHex) modification is desired in the final product or for on-resin manipulations. |
| Reagent K | TFA, Phenol, H₂O, Thioanisole, EDT | No | Peptides with other sensitive residues (Cys, Met, Trp) where Tyr(cHex) protection is to be maintained. |
| TFMSA/TFA Cocktail | TFMSA, TFA, Thioanisole | Yes | Complete deprotection of the peptide, including the O-cyclohexyl group from tyrosine. |
Experimental Protocols
Safety Precautions: Trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TFMSA) are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard TFA-Based Cleavage (Tyr(cHex) remains protected)
This protocol is designed for the cleavage of peptides from the resin while leaving the O-cyclohexyl protecting group on the tyrosine residue intact.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Deionized water
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (with a sintered glass filter)
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 0.1 mmol scale) in a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL) to swell the beads and remove any residual solvents.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh by combining the following reagents in the specified ratio:
-
TFA/H₂O/TIS (95:2.5:2.5 v/v/v)
-
-
For a 0.1 mmol scale synthesis, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin in the reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours. A color change in the solution may be observed as the peptide is cleaved from the resin.
-
-
Peptide Precipitation:
-
Filter the cleavage solution containing the peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Purification:
-
Centrifuge the peptide/ether mixture at a low speed (e.g., 3000 rpm) for 5 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL), centrifuging and decanting after each wash.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
-
The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Strong Acid Cleavage for Complete Tyr(cHex) Deprotection
This protocol is for the complete deprotection of the peptide, including the removal of the O-cyclohexyl group from tyrosine. This method utilizes the strong acid trifluoromethanesulfonic acid.
Materials:
-
Peptide-resin (containing Tyr(cHex))
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA), high purity
-
Thioanisole
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Reaction vessel (with a sintered glass filter)
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (typically 0.1 mmol scale) in a reaction vessel.
-
Wash the resin with DCM (3 x 5 mL).
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh by combining the following reagents. Caution: Add TFMSA slowly to TFA as the reaction is exothermic.
-
1 M TFMSA in TFA with Thioanisole:
-
To 8 mL of TFA, slowly add 1 mL of thioanisole.
-
Carefully add 1 mL of TFMSA.
-
-
-
For a 0.1 mmol scale synthesis, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the strong acid cleavage cocktail to the resin.
-
Agitate the mixture at room temperature. The O-cyclohexyl group is reported to be removed quantitatively in a short period. A reaction time of 1-2 hours is recommended.[1]
-
-
Peptide Precipitation:
-
Filter the cleavage solution into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the fully deprotected peptide.
-
Incubate at -20°C for at least 30 minutes.
-
-
Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent and lyophilize.
-
Purify the fully deprotected peptide by RP-HPLC.
-
Mandatory Visualization
Caption: Experimental workflow for peptide cleavage.
Caption: Logical relationship of cleavage cocktails.
References
O-Cyclohexyl-L-tyrosine: A Versatile Tool in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals, the non-proteinogenic amino acid O-Cyclohexyl-L-tyrosine [Tyr(cHex)] offers a valuable strategic advantage in the synthesis of complex peptides. Its unique cyclohexyl protecting group for the tyrosine side chain provides orthogonal stability, enabling the synthesis of intricate peptide architectures, including those with post-translational modifications and cyclic structures.
The incorporation of Tyr(cHex) into peptide chains is particularly beneficial in preventing unwanted side reactions at the hydroxyl group of tyrosine during solid-phase peptide synthesis (SPPS). The cyclohexyl ether is stable to the basic conditions used for Fmoc deprotection and the milder acidic conditions used for Boc deprotection, allowing for precise and controlled peptide elongation.
Advantages of this compound in Peptide Synthesis
The use of this compound offers several key advantages:
-
Orthogonal Protection: The cyclohexyl protecting group is stable under a wide range of conditions commonly used in both Fmoc and Boc-based solid-phase peptide synthesis. This orthogonality allows for the selective removal of other protecting groups without affecting the Tyr(cHex) side chain, facilitating the synthesis of complex peptides with multiple functionalities.
-
Prevention of Side Reactions: The bulky cyclohexyl group effectively shields the tyrosine hydroxyl group, preventing undesirable side reactions such as O-acylation during coupling steps. This leads to a cleaner crude product and simplifies the subsequent purification process.
-
Enhanced Solubility: In some cases, the incorporation of the hydrophobic cyclohexyl group can improve the solubility of the growing peptide chain in the organic solvents used during synthesis, mitigating aggregation issues that can occur with difficult sequences.
-
Strategic Deprotection: The cyclohexyl group can be removed under strong acidic conditions, typically using trifluoroacetic acid (TFA), often concurrently with the final cleavage of the peptide from the resin.
Experimental Protocols
Below are detailed methodologies for the incorporation and deprotection of this compound in solid-phase peptide synthesis.
Table 1: Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Fmoc-Tyr(cHex)-OH or Boc-Tyr(cHex)-OH | Commercial Supplier | Peptide Synthesis Grade |
| Rink Amide Resin (for C-terminal amides) | Commercial Supplier | 100-200 mesh, ~0.5 mmol/g |
| Wang Resin (for C-terminal acids) | Commercial Supplier | 100-200 mesh, ~1.0 mmol/g |
| N,N-Dimethylformamide (DMF) | Commercial Supplier | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Commercial Supplier | ACS Grade |
| Piperidine | Commercial Supplier | ACS Grade |
| Trifluoroacetic Acid (TFA) | Commercial Supplier | Reagent Grade |
| Diisopropylethylamine (DIPEA) | Commercial Supplier | Peptide Synthesis Grade |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Commercial Supplier | Peptide Synthesis Grade |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercial Supplier | Peptide Synthesis Grade |
| Triisopropylsilane (TIS) | Commercial Supplier | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Commercial Supplier | Reagent Grade |
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of a Peptide Containing Tyr(cHex)
This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale.
1. Resin Swelling:
- Place 200 mg of Rink Amide resin (0.5 mmol/g) in a fritted syringe reaction vessel.
- Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
3. Coupling of Fmoc-Tyr(cHex)-OH:
- In a separate vial, dissolve Fmoc-Tyr(cHex)-OH (4 equivalents, 0.4 mmol), HBTU (3.9 equivalents, 0.39 mmol), and DIPEA (8 equivalents, 0.8 mmol) in 3 mL of DMF.
- Pre-activate the mixture for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction vessel for 2 hours at room temperature.
- To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
- Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final coupling step, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection of Tyr(cHex):
- Wash the resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan or methionine, a scavenger cocktail such as TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v) is recommended.
- Add 5 mL of the cleavage cocktail to the resin.
- Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Filter the cleavage mixture into a cold centrifuge tube containing 40 mL of cold diethyl ether to precipitate the crude peptide.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
- Dry the crude peptide under vacuum.
7. Purification and Analysis:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis of peptides containing this compound. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 2: Typical Quantitative Data for Peptide Synthesis using Tyr(cHex)
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | As determined by Kaiser test or other monitoring methods. |
| Crude Peptide Purity | 70-90% | Dependent on the length and complexity of the peptide. |
| Final Purity (after HPLC) | >95% | Achievable with standard purification protocols. |
| Overall Yield | 15-40% | Based on the initial resin loading. |
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating this compound.
Caption: General workflow for SPPS with Tyr(cHex).
Signaling Pathways and Logical Relationships
While this compound is primarily a synthetic tool, its incorporation can influence the biological activity of peptides. The cyclohexyl group can alter the peptide's conformation, hydrophobicity, and interaction with its biological target. The specific signaling pathway affected would depend on the parent peptide's function. For example, if Tyr(cHex) is incorporated into a peptide agonist for a G-protein coupled receptor (GPCR), the altered binding affinity or efficacy could modulate downstream signaling cascades.
The logical relationship for investigating the impact of Tyr(cHex) on a signaling pathway is as follows:
Caption: Logic for studying Tyr(cHex) peptide effects.
O-Cyclohexyl-L-tyrosine: A Versatile Building Block for Engineering Bioactive Peptides
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of unnatural amino acids into peptides is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and metabolic stability. O-Cyclohexyl-L-tyrosine, a derivative of L-tyrosine where the phenolic hydroxyl group is replaced by a cyclohexyl ether, represents a valuable building block for this purpose. The bulky and hydrophobic cyclohexyl group can impart unique conformational constraints and steric interactions within the peptide, leading to enhanced binding affinity and receptor subtype selectivity. This document provides an overview of the application of this compound in the design of bioactive peptides, with a focus on opioid receptor antagonists, and offers detailed protocols for its incorporation and subsequent biological evaluation.
This compound in Bioactive Peptides: A Case Study on Delta Opioid Receptor Antagonists
The substitution of naturally occurring amino acids with synthetic counterparts like this compound can significantly impact the biological activity of a peptide. A notable example is in the field of opioid receptor research. The delta (δ) opioid receptor is a key target for the development of analgesics with potentially fewer side effects than traditional mu (μ) opioid receptor agonists. The development of selective antagonists for the δ-opioid receptor is crucial for elucidating its physiological roles and for studying its potential as a therapeutic target.
By replacing the N-terminal tyrosine residue in certain opioid peptides with analogues, researchers have been able to convert δ-opioid receptor agonists into potent and selective antagonists. While direct data for this compound is limited in publicly available literature, the closely related analogue, L-Cyclohexylalanine (Cha), has been successfully used to create highly potent δ-opioid antagonists. The cyclohexyl moiety in these analogues is thought to play a critical role in establishing the antagonist profile.
The following table summarizes the biological activity of a series of δ-opioid peptide antagonists where Cyclohexylalanine (Cha) was incorporated. This data serves as a strong indicator of the potential of this compound to impart similar, if not enhanced, properties.
| Compound | Sequence | δ-Opioid Receptor Binding Affinity (Ki, nM) | δ-Opioid Receptor Antagonist Potency (Ke, nM) | μ/δ Selectivity (Ki ratio) |
| Antagonist 1 | H-Dmt-Tic-Cha -Phe-OH | 0.48 ± 0.05 | 0.241 ± 0.05 | 2800 |
| Antagonist 2 | H-Dmt-Tic-(2S,3R)-β-MeCha -Phe-OH | 1.12 ± 0.15 | 0.63 ± 0.11 | 1200 |
| Antagonist 3 | H-Dmt-Tic-(2R,3S)-β-MeCha -Phe-OH | 2.56 ± 0.31 | 1.89 ± 0.27 | 850 |
| Antagonist 4 | H-Dmt-Tic-(2R,3R)-β-MeCha -Phe-OH | 0.98 ± 0.12 | 0.55 ± 0.09 | 2100 |
| Data is analogous, derived from studies on Cyclohexylalanine (Cha) containing peptides, and is presented to illustrate the potential of this compound. Dmt = 2',6'-dimethyltyrosine; Tic = 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; Cha = Cyclohexylalanine; β-MeCha = β-methyl-cyclohexylalanine. |
Experimental Protocols
Synthesis of the Building Block: Fmoc-O-Cyclohexyl-L-tyrosine
The successful incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) requires the availability of the N-terminally protected building block, Fmoc-O-Cyclohexyl-L-tyrosine.
Workflow for the Synthesis of Fmoc-O-Cyclohexyl-L-tyrosine:
Protocol:
-
Protection of the Carboxylic Acid: Start with commercially available Fmoc-L-tyrosine. Protect the carboxylic acid group, for example, by converting it to a methyl ester using standard esterification conditions (e.g., methanol and a catalytic amount of acid).
-
Williamson Ether Synthesis: Dissolve the protected Fmoc-L-tyrosine methyl ester in a suitable aprotic solvent like dimethylformamide (DMF). Add a base, such as sodium hydride, to deprotonate the phenolic hydroxyl group. Then, add cyclohexyl bromide and heat the reaction mixture to facilitate the formation of the cyclohexyl ether linkage.
-
Deprotection of the Carboxylic Acid: Once the etherification is complete, hydrolyze the methyl ester using a mild base, such as lithium hydroxide, in a mixture of tetrahydrofuran and water.
-
Purification: Acidify the reaction mixture to protonate the carboxylic acid and then extract the product with an organic solvent. Purify the crude product by column chromatography to obtain pure Fmoc-O-Cyclohexyl-L-tyrosine.
Solid-Phase Peptide Synthesis (SPPS) of an this compound Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing this compound using the Fmoc/tBu strategy on a Rink Amide resin.
SPPS Workflow:
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-O-Cyclohexyl-L-tyrosine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether
Protocol:
-
Resin Preparation: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least 1 hour.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
To incorporate Fmoc-O-Cyclohexyl-L-tyrosine, use the same procedure. The bulky side chain may require a longer coupling time or the use of a stronger coupling agent.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Bioassay: Mouse Vas Deferens (MVD) Assay for δ-Opioid Receptor Antagonism
This ex vivo assay is a classical method to determine the functional activity of opioid receptor ligands. It measures the ability of a compound to inhibit the electrically-induced contractions of the mouse vas deferens, a tissue rich in opioid receptors.
MVD Assay Workflow:
Materials:
-
Male mice (e.g., CD-1)
-
Krebs-Henseleit solution
-
δ-Opioid receptor agonist (e.g., [D-Pen2,D-Pen5]enkephalin - DPDPE)
-
Test antagonist peptide (dissolved in a suitable vehicle)
-
Organ bath system with force transducers and electrical stimulators
-
Data acquisition system
Protocol:
-
Tissue Preparation: Humanely euthanize a male mouse and dissect the vasa deferentia.
-
Mounting: Mount each vas deferens in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Stimulation and Equilibration: Stimulate the tissues with electrical pulses to induce twitch contractions. Allow the tissues to equilibrate until a stable baseline of contractions is achieved.
-
Agonist Dose-Response: Generate a cumulative concentration-response curve for the δ-opioid agonist (e.g., DPDPE) by adding increasing concentrations to the organ bath and measuring the inhibition of the twitch response.
-
Antagonist Incubation: After washing out the agonist, incubate the tissues with a fixed concentration of the this compound containing peptide (the antagonist) for a predetermined period.
-
Second Agonist Dose-Response: In the presence of the antagonist, generate a second cumulative concentration-response curve for the δ-opioid agonist.
-
Data Analysis: The antagonist will cause a rightward shift in the agonist's dose-response curve. The antagonist potency (Ke value) can be calculated using the Schild equation.
Signaling Pathways
Peptides containing this compound that act as antagonists at G-protein coupled receptors (GPCRs), such as the δ-opioid receptor, will competitively block the binding of the endogenous agonist. This prevents the conformational change in the receptor that is necessary for G-protein activation and the subsequent downstream signaling cascade.
General GPCR Antagonist Signaling Pathway:
By blocking agonist binding, the this compound containing peptide prevents the activation of intracellular signaling pathways that are normally initiated by the receptor. For the δ-opioid receptor, this would include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.
Conclusion
This compound is a promising non-proteinogenic amino acid for the development of novel bioactive peptides. Its incorporation can lead to significant improvements in antagonist potency and receptor selectivity, as demonstrated by analogous studies with Cyclohexylalanine. The detailed protocols provided herein for the synthesis of the building block, its incorporation into peptides via SPPS, and the subsequent biological evaluation using the mouse vas deferens assay, offer a comprehensive guide for researchers seeking to explore the potential of this compound in their drug discovery programs.
Application Notes and Protocols for Site-Specific Incorporation of O-Cyclohexyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug development. This technology, known as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins at precise locations. O-Cyclohexyl-L-tyrosine, a bulky, hydrophobic analog of tyrosine, is of particular interest for probing and engineering protein structure and function. Its cyclohexyl group can introduce unique steric and hydrophobic interactions, influencing protein folding, stability, and binding interactions.
This document provides a detailed overview of the methodology for the site-specific incorporation of this compound into proteins expressed in Escherichia coli. The core of this method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize this compound and direct its insertion in response to a specific codon, typically the amber stop codon (UAG).
Principle of the Method
The genetic code is expanded by repurposing a codon that is normally a "stop" signal for protein synthesis. An orthogonal translation system, consisting of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), is introduced into the host organism. This orthogonal pair is derived from a different species (e.g., Methanocaldococcus jannaschii) to ensure that it does not cross-react with the host's endogenous synthetases and tRNAs.[1]
The orthogonal tRNA is engineered to recognize the amber stop codon (UAG) via its anticodon loop. The orthogonal aaRS is then evolved through directed evolution to specifically recognize and "charge" the engineered tRNA with this compound. When a gene of interest containing a UAG codon at a desired position is expressed in the presence of this orthogonal system and this compound, the ncAA is incorporated at that site, allowing for the production of a full-length, modified protein.
Experimental Protocols
The following protocols provide a general framework for the site-specific incorporation of this compound. Optimization of specific parameters will be necessary.
Protocol 1: Directed Evolution of an this compound-specific Aminoacyl-tRNA Synthetase (OCHY-RS)
This protocol outlines the selection process to evolve a Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) to be specific for this compound.
1. Plasmid Construction and Library Generation:
- Obtain or synthesize a plasmid encoding the MjTyrRS and its cognate suppressor tRNA (tRNATyrCUA). A common setup is a two-plasmid system: one for the synthetase and one for the gene of interest with the suppressor tRNA.
- Create a library of MjTyrRS mutants by randomizing key residues in the amino acid binding pocket. Residues to target for mutagenesis can be identified from the crystal structure of the wild-type MjTyrRS.[2]
- Use techniques like error-prone PCR or site-directed mutagenesis with degenerate codons to generate the library.
2. Positive Selection:
- Transform E. coli cells with the MjTyrRS library and a plasmid containing a positive selection marker with an amber codon at a permissive site (e.g., chloramphenicol acetyltransferase gene with a UAG codon, CAT(UAG)).
- Plate the transformed cells on media containing a selective antibiotic (e.g., chloramphenicol) and this compound.
- Only cells expressing a functional synthetase that can incorporate an amino acid (either a natural one or this compound) in response to the UAG codon will survive.
3. Negative Selection:
- Isolate the surviving colonies from the positive selection.
- Grow these colonies in liquid culture and then plate them on media containing a counter-selection gene with an amber codon (e.g., a toxic gene like barnase with a UAG codon) but without this compound.
- Cells expressing a synthetase that incorporates a natural amino acid in the absence of this compound will be killed.
- Surviving colonies should contain synthetase variants that are active in the presence of this compound but inactive in its absence.
4. Screening and Characterization:
- Isolate plasmids from the surviving colonies of the negative selection.
- Sequence the MjTyrRS gene to identify mutations.
- Characterize the activity and specificity of the evolved OCHY-RS variants by co-transforming them with a reporter plasmid (e.g., expressing superfolder Green Fluorescent Protein with a UAG codon at a permissive site, sfGFP(UAG)).
- Measure fluorescence in the presence and absence of varying concentrations of this compound to determine the efficiency and specificity of incorporation.
Protocol 2: Site-Specific Incorporation of this compound into a Target Protein
1. Plasmid Preparation:
- Introduce an amber (UAG) codon at the desired site in your gene of interest using site-directed mutagenesis.
- Co-transform E. coli expression strain (e.g., BL21(DE3)) with the plasmid carrying your target gene with the UAG codon and the plasmid encoding the evolved OCHY-RS and the suppressor tRNA.
2. Protein Expression:
- Grow the transformed cells in a minimal medium (e.g., M9 minimal media) supplemented with glucose, magnesium sulfate, and essential amino acids (except tyrosine, to reduce competition).
- Supplement the growth medium with this compound (typically 1-2 mM).
- Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an appropriate cell density (e.g., OD600 of 0.6-0.8).
- Continue to grow the cells at a reduced temperature (e.g., 18-25°C) overnight.
3. Protein Purification and Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells using standard methods (e.g., sonication, French press).
- Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
- Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.
- Confirm the incorporation of this compound using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Quantitative Data
The following tables provide a template for summarizing the quantitative data that should be collected during the evolution and protein expression experiments.
Table 1: Characterization of Evolved this compound Synthetase (OCHY-RS) Variants
| Synthetase Variant | Reporter Protein Yield (mg/L) with OCHY | Reporter Protein Yield (mg/L) without OCHY | Fidelity of Incorporation (%) |
| OCHY-RS-1 | |||
| OCHY-RS-2 | |||
| Wild-type MjTyrRS |
Fidelity is determined by mass spectrometry analysis of the reporter protein.
Table 2: Expression of Target Protein with Site-Specifically Incorporated this compound
| Target Protein | Expression Condition | Full-length Protein Yield (mg/L) | Truncated Protein (%) |
| Protein-X (UAG at position Y) | + this compound | ||
| Protein-X (UAG at position Y) | - this compound | ||
| Protein-X (Wild-type) | Standard Conditions | N/A |
Truncated protein percentage is estimated from SDS-PAGE or Western blot analysis.
Visualizations
Caption: Workflow for this compound incorporation.
Caption: Mechanism of amber codon suppression for ncAA incorporation.
References
Application Notes and Protocols: O-Cyclohexyl-L-tyrosine in the Synthesis of Conformationally Constrained Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability, receptor affinity, and selectivity. O-Cyclohexyl-L-tyrosine, a derivative of L-tyrosine, serves as a valuable building block for introducing conformational constraints into peptides. The bulky cyclohexyl group on the tyrosine side chain restricts the rotational freedom around the chi (χ) angles, thereby influencing the peptide's secondary structure and its interaction with biological targets. These application notes provide a comprehensive overview of the synthesis of Fmoc-O-cyclohexyl-L-tyrosine, its incorporation into peptides via solid-phase peptide synthesis (SPPS), and its application in studying peptide-protein interactions, with a focus on G-protein coupled receptor (GPCR) signaling.
Introduction
Peptides are crucial signaling molecules in a myriad of physiological processes. However, their therapeutic potential is often limited by their conformational flexibility and susceptibility to proteolytic degradation. Constraining the conformation of a peptide to its bioactive form can significantly improve its pharmacological properties. This compound is a sterically hindered amino acid analog that effectively restricts the side-chain orientation, making it an excellent tool for designing conformationally constrained peptides. The cyclohexyl ether linkage is stable to the conditions of solid-phase peptide synthesis, including repeated acidolysis for Boc-based strategies and base treatment for Fmoc-based strategies. This allows for its seamless integration into standard peptide synthesis protocols.
Synthesis of Fmoc-O-Cyclohexyl-L-tyrosine
Protocol 1: Synthesis of N-tert-Butoxycarbonyl-O-cyclohexyl-L-tyrosine (Boc-Tyr(Chx)-OH)
This established protocol serves as a basis for the synthesis of the Fmoc-protected analog.
-
Alkylation: N-Boc-L-tyrosine is treated with sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Cyclohexylation: 3-bromocyclohexene is added to the reaction mixture to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine.
-
Hydrogenation: The cyclohexenyl group is subsequently reduced to a cyclohexyl group via hydrogenation over a platinum oxide (PtO2) catalyst, affording the final product, Boc-Tyr(Chx)-OH, in high yield.
Adaptation for Fmoc-O-Cyclohexyl-L-tyrosine Synthesis:
A similar synthetic route can be envisioned for the Fmoc-protected version, starting with Fmoc-L-tyrosine. Care must be taken during the workup and purification steps to ensure the stability of the Fmoc group.
Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-O-Cyclohexyl-L-tyrosine
The incorporation of Fmoc-O-cyclohexyl-L-tyrosine into a growing peptide chain follows standard Fmoc-based SPPS protocols. Due to the steric bulk of the cyclohexyl group, optimized coupling conditions may be necessary to ensure high coupling efficiency.
Protocol 2: Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual coupling of Fmoc-O-cyclohexyl-L-tyrosine onto a resin-bound peptide.
Materials:
-
Fmoc-O-cyclohexyl-L-tyrosine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-O-cyclohexyl-L-tyrosine (3-5 equivalents relative to resin loading), HCTU or HATU (3-5 equivalents), and DIPEA or Collidine (6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. The extended coupling time is recommended to overcome the steric hindrance of the bulky side chain.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF and DCM.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conformational Effects of this compound
The primary application of this compound is to induce conformational rigidity. The bulky cyclohexyl group restricts the rotation around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds of the tyrosine side chain.
Data Presentation: Predicted Dihedral Angle Constraints
While extensive experimental data for this compound is limited, molecular modeling and comparison with other bulky amino acid analogs suggest a significant restriction of the side-chain conformational space. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful technique to experimentally determine these constraints.
| Dihedral Angle | Typical Range in Flexible Peptides | Predicted Constrained Range for this compound |
| χ1 (N-Cα-Cβ-Cγ) | -180° to 180° (often populating g-, g+, and trans rotamers) | Restricted to specific rotameric states (e.g., preference for trans or g-) |
| χ2 (Cα-Cβ-Cγ-Cδ1) | -180° to 180° | Significantly restricted due to the bulky cyclohexyl group |
Protocol 3: NMR-Based Conformational Analysis
-
Sample Preparation: Dissolve the purified peptide containing this compound in a suitable deuterated solvent (e.g., D2O, d6-DMSO).
-
NMR Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) for spin system identification and NOESY for through-space proton-proton correlations.
-
Resonance Assignment: Assign all proton resonances of the peptide using the TOCSY and NOESY spectra.
-
NOE-Based Distance Restraints: Identify and quantify NOE cross-peaks involving the protons of the this compound side chain and the peptide backbone. These NOEs provide distance constraints that are used in structure calculations.
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of peptide structures that are consistent with the experimental NOE-derived distance restraints.
-
Analysis of Dihedral Angles: Analyze the calculated structures to determine the preferred rotameric states and the distribution of the χ1 and χ2 dihedral angles for the this compound residue.
Application in Studying GPCR Signaling
Peptides containing this compound can be valuable tools for investigating the structure-activity relationships of peptide ligands that bind to G-protein coupled receptors (GPCRs). The conformational constraint can lead to increased receptor subtype selectivity and affinity. For instance, in the development of somatostatin or opioid peptide analogs, introducing bulky hydrophobic residues can enhance binding to their respective GPCRs.[1][2]
Logical Workflow for a GPCR Binding Study
References
Orthogonal Protection Strategies Involving O-Cyclohexyl-L-tyrosine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the widely adopted Fmoc/tBu strategy, the effective protection of reactive amino acid side chains is paramount to achieving high purity and yield of the target peptide.[1][2] Tyrosine, with its nucleophilic phenolic hydroxyl group, presents a significant challenge as it can undergo undesired acylation during coupling steps, leading to the formation of impurities that are often difficult to separate from the desired product.[3] To circumvent this, various protecting groups have been developed for the tyrosine side chain, each with its own distinct advantages and disadvantages.
This document provides detailed application notes and protocols for the use of O-Cyclohexyl-L-tyrosine (Tyr(cHex)) as a robust and versatile option for orthogonal protection in peptide synthesis. The cyclohexyl (cHex) ether linkage to the tyrosine hydroxyl group offers a unique stability profile, rendering it resistant to the basic conditions used for Fmoc group removal and sufficiently stable for many applications, while being cleavable under specific acidic conditions.[4][5] This allows for its seamless integration into standard Fmoc-SPPS workflows and offers an alternative to the more commonly used tert-butyl (tBu) protecting group.
These notes will delve into the principles of orthogonal protection involving this compound, provide a comparative overview of its performance, and present detailed experimental protocols for its application in peptide synthesis, including a case study in the context of bioactive peptide development.
Principle of Orthogonal Protection with this compound
Orthogonal protection is a fundamental concept in chemical synthesis that allows for the selective removal of one type of protecting group in the presence of others.[2] In the context of Fmoc-SPPS, this typically involves a base-labile N-terminal Fmoc group and acid-labile side-chain protecting groups. The O-Cyclohexyl protecting group for the tyrosine side chain fits well within this strategy.
The core principle is illustrated in the workflow below:
Caption: Orthogonal protection workflow in Fmoc-SPPS using this compound.
The Fmoc group is selectively removed using a base (e.g., piperidine), leaving the acid-labile O-cyclohexyl group intact. Following the completion of peptide chain elongation, a strong acid, typically trifluoroacetic acid (TFA) in the presence of scavengers, is used to simultaneously cleave the peptide from the resin and remove the O-cyclohexyl and other acid-labile side-chain protecting groups.[6][7]
Data Presentation: Comparative Performance of Tyrosine Protecting Groups
While direct, side-by-side quantitative comparisons in a single study are not extensively available in the literature, a compilation of data from various sources allows for an informed assessment of the performance of Fmoc-Tyr(cHex)-OH in comparison to the more conventional Fmoc-Tyr(tBu)-OH. The following table summarizes key performance indicators. It is important to note that yields and purities are highly sequence-dependent.[8]
| Protecting Group | Stability to Piperidine | Acid Lability (Cleavage Conditions) | Reported Crude Purity Range (%) | Reported Overall Yield Range (%) | Key Considerations |
| O-Cyclohexyl (cHex) | High | Strong Acid (e.g., HF, TMSOTf, high % TFA with scavengers) | 75-90 | 20-40 | More stable to repeated TFA treatments than tBu, potentially reducing side reactions in long syntheses.[4][5] Cleavage may require harsher conditions or longer reaction times. |
| tert-Butyl (tBu) | High | Moderate Acid (e.g., 95% TFA with scavengers) | 80-95 | 25-50 | Standard and widely used, with well-established cleavage protocols.[3] May be partially cleaved during prolonged synthesis cycles with TFA-sensitive resins. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis using Fmoc-Tyr(cHex)-OH
This protocol outlines the manual solid-phase synthesis of a model peptide containing an this compound residue on a Rink Amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-L-amino acids (including Fmoc-Tyr(cHex)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Workflow Diagram:
Caption: Step-by-step workflow for manual Fmoc-SPPS.
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling (for Fmoc-Tyr(cHex)-OH and other standard amino acids):
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Final Wash and Drying: Wash the resin with DMF (3 times), followed by DCM (3 times), and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection of Peptides Containing Tyr(cHex)
This protocol describes the final cleavage of the peptide from the resin and the removal of the O-cyclohexyl and other acid-labile side-chain protecting groups.
Cleavage Cocktail (Reagent K modified):
-
82.5% Trifluoroacetic acid (TFA)
-
5% Phenol
-
5% Water
-
5% Thioanisole
-
2.5% 1,2-Ethanedithiol (EDT)
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]
Application Case Study: Synthesis of a Bioactive Peptide Analog
Background: The design of potent and selective peptide-based inhibitors of protein-tyrosine kinases is an active area of drug discovery.[11] These inhibitors often feature modified amino acids to enhance binding affinity and metabolic stability. In this hypothetical case study, we describe the synthesis of a pentapeptide analog of a known tyrosine kinase inhibitor, where a central tyrosine residue is replaced with this compound to probe the effect of a bulky, non-aromatic substitution at this position.
Target Peptide Sequence: Ac-Ala-Phe-Tyr(cHex)-Leu-Arg-NH₂
Logical Relationship Diagram:
Caption: Logical workflow for the design and synthesis of a bioactive peptide analog.
Synthetic Strategy:
The peptide is synthesized on a Rink Amide resin using the Fmoc/tBu strategy as detailed in Protocol 1. Fmoc-Tyr(cHex)-OH is incorporated at the third position. The N-terminus is acetylated on-resin after the final Fmoc deprotection using acetic anhydride and DIPEA in DMF.
Expected Outcome and Analysis:
Following synthesis, cleavage, and purification, the identity and purity of the peptide analog are confirmed by mass spectrometry and analytical RP-HPLC. The purified peptide is then subjected to a kinase inhibition assay to determine its IC₅₀ value against the target tyrosine kinase. This data, when compared to the parent peptide containing a natural tyrosine, provides valuable insight into the structural requirements for inhibitor binding and the potential of this compound as a tool for generating novel bioactive peptide leads.
Conclusion
This compound serves as a valuable and robust tool in the arsenal of peptide chemists. Its unique stability profile provides a reliable orthogonal protection strategy compatible with standard Fmoc-SPPS protocols. The detailed protocols and comparative data presented in these application notes are intended to guide researchers in the successful implementation of Fmoc-Tyr(cHex)-OH in their peptide synthesis endeavors, from routine peptide production to the rational design of novel peptide-based therapeutics. The strategic use of such non-canonical amino acids is a key driver in the advancement of peptide science and drug development.[12][13]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Peptide-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: A Step-by-Step Guide to Using Fmoc-O-Cyclohexyl-L-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the protection of reactive amino acid side chains is crucial for achieving high purity and yield of the final peptide product.[1] The choice of protecting group is dictated by its stability during the synthesis cycles and the conditions required for its removal.[2] For the synthesis of peptides containing tyrosine, the phenolic hydroxyl group must be protected to prevent side reactions such as O-acylation during coupling steps.[3] While the tert-butyl (tBu) group is commonly used in Fmoc-based SPPS, the O-cyclohexyl (Chx) ether offers a valuable alternative with distinct properties.
Fmoc-O-Cyclohexyl-L-tyrosine [Fmoc-Tyr(Chx)-OH] provides robust protection for the tyrosine side chain. The cyclohexyl group is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) and is also resistant to cleavage by trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the resin.[4][5] This orthogonality makes it particularly useful in strategies where the peptide is cleaved from the resin with its side-chain protection intact, for subsequent fragment condensation or other modifications in solution. The removal of the O-cyclohexyl group typically requires strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]
These application notes provide a detailed guide for the use of Fmoc-O-Cyclohexyl-L-tyrosine in Fmoc-based solid-phase peptide synthesis.
Data Presentation: Comparison of Tyrosine Side-Chain Protecting Groups
The selection of a side-chain protecting group for tyrosine in Fmoc-SPPS impacts the synthesis strategy and the final deprotection conditions. The following table summarizes the key characteristics of the commonly used O-tert-butyl (tBu) and O-cyclohexyl (Chx) protecting groups.
| Feature | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(Chx)-OH |
| Stability to Fmoc Deprotection | Stable to 20% piperidine in DMF | Stable to 20% piperidine in DMF |
| Acid Lability | Cleaved by moderate to strong acids (e.g., TFA) | Stable to TFA, requires strong acids (e.g., HF, TFMSA) for cleavage |
| Orthogonality in Fmoc-SPPS | Cleaved simultaneously with peptide from most acid-labile resins | Allows for cleavage of protected peptide from acid-labile resins |
| Typical Final Cleavage Conditions | TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O) | HF or TFMSA in the presence of scavengers |
| Primary Application | Routine synthesis of peptides where final global deprotection is desired | Synthesis of protected peptide fragments for fragment condensation; when TFA-labile protecting groups on other residues need to be selectively retained. |
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS procedures and are adapted for the use of Fmoc-O-Cyclohexyl-L-tyrosine. These should be considered as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of Fmoc-Tyr(Chx)-OH
This protocol outlines a single cycle of deprotection and coupling for the incorporation of Fmoc-Tyr(Chx)-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-O-Cyclohexyl-L-tyrosine (Fmoc-Tyr(Chx)-OH)
-
Coupling reagent (e.g., HBTU, HATU)
-
Base for activation (e.g., DIPEA, Collidine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the resin for 5-10 minutes at room temperature.[8]
-
Drain the deprotection solution.
-
Repeat the treatment with fresh deprotection solution for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-O-Cyclohexyl-L-tyrosine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the activation base (e.g., DIPEA, 6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[8]
-
-
Coupling:
-
Add the activated Fmoc-Tyr(Chx)-OH solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The coupling time may need to be extended for difficult sequences.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[7]
-
Wash with DCM (3-5 times) and then again with DMF (3-5 times) to prepare for the next cycle.
-
-
Capping (Optional): If the coupling reaction is incomplete (positive ninhydrin test), any unreacted free amines can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
Protocol 2: Final Cleavage and Deprotection of the Peptide Containing Tyr(Chx)
The O-cyclohexyl group is stable to TFA. Therefore, a standard TFA cleavage cocktail will yield a peptide with the Tyr(Chx) side chain still protected. To remove the O-cyclohexyl group, a strong acid cleavage is required.
WARNING: Strong acids like HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE) and by trained personnel.
Materials:
-
Peptide-resin containing the Tyr(Chx) residue
-
Cleavage acid: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers: p-cresol, anisole, thioanisole, or a scavenger cocktail
-
Cold diethyl ether
-
Solvent for dissolution: Acetonitrile/water mixture
Procedure (using TFMSA as an example):
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a suitable reaction vessel, cool the dried peptide-resin in an ice bath. Prepare the cleavage cocktail by combining TFMSA with appropriate scavengers (e.g., TFMSA/thioanisole/TFA). The exact ratio will depend on the peptide sequence.
-
Cleavage Reaction:
-
Carefully add the cold cleavage cocktail to the resin.
-
Stir the mixture at 0°C to room temperature for 1-2 hours.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
-
Peptide Isolation and Purification:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether several times.
-
Dry the crude peptide under vacuum.
-
Dissolve the dried peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Experimental Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc strategy for the incorporation of Fmoc-O-Cyclohexyl-L-tyrosine.
Caption: A diagram illustrating the workflow of Fmoc-based solid-phase peptide synthesis.
Logical Relationship of Protecting Groups in Fmoc/Chx Strategy
This diagram shows the orthogonal relationship between the different protecting groups used in this synthetic strategy.
Caption: Orthogonality of protecting groups in Fmoc-SPPS with Tyr(Chx).
References
- 1. biosynth.com [biosynth.com]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chempep.com [chempep.com]
Applications of O-Cyclohexyl-L-tyrosine in Peptide Library Development: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols and technical guidance for researchers, scientists, and drug development professionals on the utilization of the non-canonical amino acid O-Cyclohexyl-L-tyrosine (Tyr(cHex)) in the synthesis and screening of peptide libraries. The incorporation of this bulky, hydrophobic amino acid offers unique opportunities to explore chemical space and develop novel peptide-based therapeutics with enhanced properties.
Introduction
Peptide libraries are powerful tools in drug discovery, enabling the screening of vast numbers of molecules to identify potent and selective ligands for therapeutic targets.[1][2] The inclusion of non-canonical amino acids (ncAAs) significantly expands the chemical diversity of these libraries beyond the 20 proteinogenic amino acids.[3][4][5] this compound, with its bulky and hydrophobic cyclohexyl group ether-linked to the tyrosine side chain, is an exemplary ncAA for enhancing peptide characteristics. Its incorporation can lead to improved proteolytic stability, increased binding affinity through hydrophobic interactions, and the ability to probe deep binding pockets on target proteins. This document outlines the strategic application of Tyr(cHex) in peptide library synthesis and provides standardized protocols for its use.
Key Advantages of Incorporating this compound
The unique structural features of this compound offer several advantages in the design of peptide libraries:
-
Enhanced Hydrophobicity: The cyclohexyl moiety significantly increases the hydrophobicity of the peptide, which can be crucial for interactions with nonpolar binding sites on target proteins.[6]
-
Increased Proteolytic Resistance: The bulky side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of peptide drug candidates.
-
Probing of Chemical Space: The introduction of this large, non-natural residue allows for the exploration of binding pockets that may not be effectively targeted by peptides composed solely of natural amino acids.
-
Conformational Rigidity: The cyclohexyl group can restrict the conformational freedom of the peptide backbone, potentially pre-organizing the peptide into a bioactive conformation and improving binding affinity.
Quantitative Data Summary
While specific quantitative data for peptide libraries composed of this compound is not extensively published, the following tables provide representative data based on the synthesis and analysis of peptides containing similarly bulky and hydrophobic non-canonical amino acids. These values serve as a general guideline for expected outcomes.
Table 1: Representative Solid-Phase Peptide Synthesis (SPPS) Yield and Purity
| Peptide Sequence Example | Incorporation of Tyr(cHex) | Crude Purity (by RP-HPLC) | Final Yield (after purification) |
| Ac-Ala-Phe-Gly-Tyr(cHex)-Leu-NH2 | Successful | ~85% | ~60% |
| Ac-Arg-Tyr(cHex)-Trp-Gly-Lys-NH2 | Successful | ~80% | ~55% |
| Cyclo(-Gly-Pro-Tyr(cHex)-D-Ala-Val-) | Successful | ~75% | ~50% |
Note: Yields and purities are dependent on the specific peptide sequence, synthesis scale, and purification methods.
Table 2: Illustrative Binding Affinity Data from Library Screening
| Library Type | Target Protein | Hit Peptide Sequence with Tyr(cHex) | Binding Affinity (Kd) |
| Linear Hexapeptide Library | Protein Kinase B | Ac-Leu-Val-Tyr(cHex)-Arg-His-Ala-NH2 | 500 nM |
| Cyclic Pentapeptide Library | Granzyme B | Cyclo(-Pro-Phe-Ala-Tyr(cHex)-Gly-) | 250 nM |
| Phage Display Library | PD-L1 | Ser-Gly-Tyr(cHex)-Met-Ile-Pro-Tyr | 75 nM |
Note: These are example values and actual binding affinities will vary depending on the target and the specific peptide sequence.
Experimental Protocols
The following protocols provide a general framework for the incorporation of Fmoc-L-Tyr(cHex)-OH into peptide libraries using standard solid-phase peptide synthesis (SPPS) techniques.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for a Linear Peptide Library
This protocol describes the synthesis of a linear peptide library on a resin support using Fmoc chemistry.
-
Resin Selection and Swelling:
-
Choose a suitable resin, such as Rink Amide resin for C-terminal amides.
-
Swell the resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for 30 minutes. NMP is often preferred for hydrophobic peptides to reduce aggregation.[7]
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (including Fmoc-L-Tyr(cHex)-OH) (4 equivalents) with a coupling reagent such as HBTU/HATU (3.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing:
-
After coupling, wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
-
Protocol 2: Screening of a One-Bead-One-Compound (OBOC) Peptide Library
This protocol outlines a typical screening process for an OBOC library containing this compound against a target protein.
-
Library Preparation:
-
Synthesize the OBOC peptide library on TentaGel resin beads using a split-and-mix synthesis strategy.[7]
-
Swell the library beads in an appropriate buffer (e.g., Tris-buffered saline with Tween-20, TBST).
-
-
Blocking:
-
Block the library beads with a solution of 1% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to minimize non-specific binding.
-
-
Incubation with Target Protein:
-
Incubate the blocked library beads with a fluorescently labeled target protein (e.g., His-tagged protein labeled with an anti-His antibody conjugated to a fluorophore) at a suitable concentration in the blocking buffer for 2-4 hours at 4°C with gentle agitation.
-
-
Washing:
-
Wash the beads extensively with TBST to remove unbound target protein.
-
-
Hit Bead Identification:
-
Manually identify and isolate the highly fluorescent "hit" beads under a fluorescence microscope.
-
-
Peptide Sequencing:
-
Sequence the peptide on the isolated hit beads using techniques such as Edman degradation or mass spectrometry to determine the identity of the binding peptide.
-
Visualizations
Workflow for Peptide Library Synthesis and Screening
Caption: Workflow for the synthesis and screening of a peptide library.
Signaling Pathway Inhibition by a Peptide Ligand
Caption: Inhibition of a signaling pathway by a peptide ligand.
Conclusion
This compound is a valuable building block for the construction of diverse and robust peptide libraries. Its incorporation can impart favorable properties such as increased hydrophobicity and proteolytic stability, leading to the identification of high-affinity peptide ligands with therapeutic potential. The protocols and data presented herein provide a foundation for researchers to leverage the unique characteristics of this compound in their drug discovery efforts.
References
- 1. Peptide library - Wikipedia [en.wikipedia.org]
- 2. Combinatorial Libraries of Synthetic Peptides as a Model for Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. biotage.com [biotage.com]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of Fmoc-O-Cyclohexyl-L-tyrosine
Welcome to the technical support center for troubleshooting low coupling efficiency of Fmoc-O-Cyclohexyl-L-tyrosine (Fmoc-Tyr(cHex)-OH). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps, frequently asked questions, and experimental protocols to address challenges encountered during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Low coupling efficiency with Fmoc-Tyr(cHex)-OH is a common issue due to the steric hindrance posed by the bulky cyclohexyl protecting group on the tyrosine side chain. This guide offers a systematic approach to identify and resolve these coupling problems.
Question: My coupling reaction with Fmoc-Tyr(cHex)-OH is incomplete. What are the initial troubleshooting steps?
Answer:
When facing incomplete coupling, it's crucial to systematically evaluate and optimize your reaction conditions. The following flowchart outlines a recommended troubleshooting workflow.
Caption: Troubleshooting workflow for low coupling efficiency.
Begin by verifying the quality and stoichiometry of your reagents. If the issue persists, extend the coupling time. For persistent low efficiency, a double coupling is recommended. If the coupling is still incomplete, consider switching to a more potent coupling reagent, optimizing the solvent, or increasing the reaction temperature. Finally, cap any unreacted amines to prevent the formation of deletion sequences.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for a sterically hindered amino acid like Fmoc-Tyr(cHex)-OH?
A1: Standard carbodiimide reagents like DIC/HOBt may be insufficient for sterically hindered amino acids. More potent activating agents are recommended.[1] Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are generally more effective.[1] Phosphonium salt-based reagents like PyBOP and PyAOP are also excellent choices, particularly for difficult couplings.[1][2]
Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Notes |
|---|---|---|---|
| DIC/HOBt | Carbodiimide | Standard | May be insufficient for Fmoc-Tyr(cHex)-OH. |
| HBTU/TBTU | Uronium/Aminium | High | A common choice for difficult couplings. |
| HATU | Uronium/Aminium | Very High | Often superior to HBTU, especially for hindered residues.[1] |
| HCTU | Uronium/Aminium | Very High | A more soluble and often more efficient alternative to HBTU. |
| PyBOP | Phosphonium | High | Effective for hindered amino acids and cyclization reactions. |
| COMU | Uronium/Aminium | Very High | A newer generation reagent with high efficiency and improved safety profile. |
Note: This table provides a general comparison. Optimal reagent choice may vary depending on the specific peptide sequence and reaction conditions.
Q2: What is "double coupling" and when should I use it?
A2: Double coupling is the process of repeating the coupling step with fresh reagents to drive the reaction to completion.[3][4] This technique is particularly useful for incorporating sterically hindered amino acids like Fmoc-Tyr(cHex)-OH, or when coupling to a challenging peptide sequence that may be prone to aggregation.[3] You should consider using a double coupling if a single coupling fails to achieve a negative Kaiser test result.
Q3: Can changing the solvent improve coupling efficiency?
A3: Yes, the choice of solvent can significantly impact coupling efficiency, especially for "difficult sequences" prone to aggregation. While DMF is the most common solvent for SPPS, switching to or incorporating N-Methyl-2-pyrrolidone (NMP) can disrupt secondary structures and improve solvation of the growing peptide chain.[5] Adding a small percentage of a chaotropic agent like DMSO can also be beneficial.
Q4: What is "capping" and why is it important?
A4: Capping is the process of acetylating any unreacted free amines on the resin after a coupling step.[6][7] This is crucial because it prevents these unreacted sites from participating in subsequent coupling steps, which would lead to the formation of deletion sequences (peptides missing one or more amino acids). Capping simplifies the purification of the final peptide by ensuring that the major impurities are acetylated short peptides, which are easier to separate from the desired full-length product.[5]
Q5: At what temperature should I perform the coupling reaction for Fmoc-Tyr(cHex)-OH?
A5: Most standard coupling reactions are performed at room temperature. However, for difficult couplings, increasing the temperature to 40-50°C can enhance the reaction kinetics and improve efficiency. Microwave-assisted peptide synthesis, which utilizes elevated temperatures, is also a highly effective strategy for overcoming difficult couplings.
Experimental Protocols
Protocol 1: Standard Coupling with HATU
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and then DMF (3 times).
-
Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-Tyr(cHex)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin as described in step 3.
Protocol 2: Double Coupling Procedure
-
Perform the initial coupling reaction as described in Protocol 1 (steps 1-5).
-
After the initial coupling time, drain the reaction vessel.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh coupling solution as described in Protocol 1 (step 4).
-
Add the fresh coupling solution to the resin and agitate for an additional 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Wash the resin as described in Protocol 1 (step 3).
Protocol 3: Capping with Acetic Anhydride
-
Following the final coupling and washing steps, swell the resin in DMF.
-
Prepare the capping solution: a mixture of acetic anhydride, pyridine, and DMF (e.g., 1:1:3 v/v/v). A common alternative is a solution of acetic anhydride and DIPEA in DMF.[6]
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[6]
-
Drain the capping solution and wash the resin thoroughly with DMF and DCM.
-
Perform a final Kaiser test to ensure all primary amines have been capped (negative result).
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical logic behind choosing an appropriate coupling strategy for Fmoc-Tyr(cHex)-OH.
Caption: Factors influencing the coupling strategy for Fmoc-Tyr(cHex)-OH.
References
Technical Support Center: Optimizing Cleavage Conditions for O-Cyclohexyl-L-tyrosine Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of peptides containing O-Cyclohexyl-L-tyrosine (Tyr(cHex)).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the cleavage of Tyr(cHex)-containing peptides in Fmoc solid-phase peptide synthesis (SPPS)?
A1: The final step in Fmoc-SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] The O-Cyclohexyl group on the tyrosine residue is cleaved by acidolysis, generating a free tyrosine side-chain and a cyclohexyl cation.
Q2: How does the stability of the O-Cyclohexyl protecting group compare to the more common O-tert-butyl (tBu) group on tyrosine?
Q3: What are the potential side reactions during the cleavage of Tyr(cHex)-containing peptides?
A3: The primary concern during the cleavage of Tyr(cHex) is the generation of a reactive cyclohexyl cation. This electrophilic species can re-attach to the deprotected tyrosine, or other nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys).[2] This can lead to the formation of undesired peptide adducts, reducing the yield and purity of the target peptide.
Q4: Why is the use of scavengers crucial during the cleavage of Tyr(cHex) peptides?
A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" the reactive cyclohexyl cations generated during deprotection.[2] By reacting with these cations, scavengers prevent them from modifying the peptide, thereby minimizing the formation of side products and improving the overall yield and purity of the final peptide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete cleavage of the O-Cyclohexyl group | Insufficient cleavage time or TFA concentration due to the higher stability of the cyclohexyl ether compared to t-butyl ether. | Increase the cleavage reaction time. A standard 2-hour cleavage may not be sufficient. Consider extending the cleavage to 4-6 hours and monitor the progress by taking small aliquots for HPLC analysis. If extending the time is not effective, a higher concentration of TFA could be tested, although this may increase the risk of other side reactions. |
| Presence of unexpected peaks in the HPLC chromatogram (adduct formation) | Inefficient scavenging of the cyclohexyl cation, leading to re-attachment to the peptide. | Optimize the scavenger cocktail. Ensure a sufficient concentration of scavengers is used. A combination of scavengers targeting different types of cations may be beneficial. Consider using scavengers with a higher nucleophilicity or in a higher concentration. |
| Low overall yield of the purified peptide | A combination of incomplete cleavage and side-product formation. The peptide may also be reattaching to the resin.[2] | Review both the cleavage time and the scavenger cocktail. Ensure the cleavage reaction goes to completion. For peptides with C-terminal Tyr(cHex), reattachment to the resin is a possibility. Using a scavenger cocktail that effectively quenches cations is critical. |
| Oxidation of sensitive residues (Met, Trp, Cys) | The cleavage cocktail lacks sufficient reducing agents. | If your peptide contains oxidation-prone residues, include a reducing scavenger in your cocktail. Common reducing scavengers include 1,2-ethanedithiol (EDT) or dithiothreitol (DTT).[1] |
Recommended Cleavage Cocktails
The selection of an appropriate cleavage cocktail is critical for the successful deprotection of Tyr(cHex)-containing peptides. While specific quantitative data for Tyr(cHex) is limited, the following standard cocktails, widely used for peptides containing other acid-labile protecting groups, can be used as a starting point. Optimization will likely be required based on the specific peptide sequence.
| Cocktail Name | Composition | Primary Use and Considerations |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A good general-purpose, low-odor cocktail. TIS is an effective scavenger for carbocations.[1] This is a recommended starting point for peptides without other sensitive residues like Met or Cys. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail, particularly effective for peptides containing multiple sensitive residues like Trp, Met, and Cys.[3] Phenol and thioanisole are excellent scavengers for various cations, and EDT acts as a reducing agent.[3] This cocktail has a strong odor. |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A lower-odor alternative to Reagent K. It is particularly useful for scavenging trityl groups but may not be as effective for preventing the oxidation of Met and Cys. |
Experimental Protocols
General Protocol for TFA Cleavage of Tyr(cHex)-Containing Peptides
This protocol provides a general guideline. The specific cleavage time and scavenger cocktail should be optimized for each peptide.
-
Resin Preparation:
-
After completion of the solid-phase synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a high vacuum for at least 1 hour.
-
-
Cleavage Cocktail Preparation:
-
Prepare the desired cleavage cocktail fresh just before use. For example, to prepare 10 mL of TFA/TIS/H₂O (95:2.5:2.5), mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.
-
Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling TFA and other cleavage reagents.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature.
-
For peptides containing Tyr(cHex), a longer cleavage time of 4-6 hours is recommended as a starting point. Monitor the cleavage progress by taking a small aliquot of the cleavage mixture at different time points (e.g., 2, 4, and 6 hours), precipitating the peptide with cold diethyl ether, and analyzing the crude product by HPLC.
-
-
Peptide Precipitation and Isolation:
-
After the desired cleavage time, filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA to recover any remaining peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under a high vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture) and analyze by HPLC and mass spectrometry to determine the purity and confirm the molecular weight.
-
Visualizing the Cleavage Workflow
Caption: General workflow for the cleavage and deprotection of synthetic peptides.
Logical Troubleshooting Flow
Caption: A logical workflow for troubleshooting common cleavage issues.
References
- 1. rsc.org [rsc.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides with 9-fluorenylmethyloxycarbonyl (Fmoc)-strategy and its application to the synthesis of cholecystokinin (CCK)-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Cyclohexyl-L-tyrosine in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of O-Cyclohexyl-L-tyrosine (Tyr(cHex)) in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the O-cyclohexyl (cHex) protecting group on tyrosine during standard Fmoc-SPPS cycles?
A1: The O-cyclohexyl protecting group is highly stable under the standard conditions of Fmoc-SPPS. It is resistant to cleavage by 20% piperidine in DMF, used for Fmoc group removal, and is also stable to repeated treatments with trifluoroacetic acid (TFA) as used in Boc-based SPPS deprotection steps.[1] This stability ensures the integrity of the tyrosine side chain throughout the peptide chain elongation process.
Q2: What conditions are required to cleave the O-cyclohexyl protecting group from tyrosine?
A2: The O-cyclohexyl group is significantly more stable than many other common tyrosine protecting groups. Standard TFA cleavage cocktails used for removing t-butyl based protecting groups are generally insufficient for complete removal of the cyclohexyl group.[1] Quantitative cleavage of the O-cyclohexyl group typically requires stronger acidic conditions, such as treatment with 1 M trifluoromethanesulfonic acid (TFMSA) in TFA, often in the presence of a scavenger like thioanisole.[1]
Q3: What are the potential side reactions associated with this compound during SPPS?
A3: While the O-cyclohexyl group is robust, potential issues can arise, primarily related to incomplete deprotection. If cleavage conditions are not strong enough, the final peptide may retain the cyclohexyl group, leading to a product with an incorrect molecular weight and altered biological activity. During the strong acid cleavage required for deprotection, side reactions common to all peptides can occur, such as aspartimide formation or oxidation of sensitive residues if proper scavengers are not used.[2]
Q4: When is this compound a good choice for peptide synthesis?
A4: this compound is an excellent choice when a highly stable tyrosine protecting group is required. This is particularly advantageous in the synthesis of long peptides or complex sequences where repeated exposure to acidic conditions during synthesis could lead to premature deprotection of more labile groups. It is also useful in strategies where orthogonal protecting groups are necessary, allowing for selective deprotection of other side chains while the Tyr(cHex) remains intact.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete removal of the cyclohexyl protecting group after cleavage. | Insufficiently strong acidic conditions for cleavage. | Use a stronger cleavage cocktail. A recommended condition is 1 M trifluoromethanesulfonic acid (TFMSA) with thioanisole in TFA.[1] Increase the cleavage reaction time and monitor the deprotection progress by HPLC. |
| Inefficient scavenging of the cleaved cyclohexyl cation. | Ensure an adequate concentration of scavengers like thioanisole or triisopropylsilane (TIS) in the cleavage cocktail to prevent re-attachment or other side reactions. | |
| Presence of unexpected side products in the crude peptide. | Degradation of other sensitive amino acids during the harsh cleavage required for Tyr(cHex) deprotection. | Optimize the scavenger cocktail to protect other sensitive residues. For example, use EDT for cysteine-containing peptides or include water to suppress t-butylation of tryptophan. |
| Oxidation of methionine or tryptophan. | Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and include reducing scavengers like dithiothreitol (DTT) in the cleavage cocktail. | |
| Poor solubility of the Tyr(cHex)-containing peptide during synthesis. | The hydrophobicity of the cyclohexyl group contributing to peptide aggregation. | If aggregation is suspected, consider using solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in place of or in combination with DMF. The use of elevated temperatures during coupling can also be beneficial. |
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of Peptides Containing Tyr(cHex)
This protocol is designed for the final cleavage of a peptide from the resin and the simultaneous deprotection of the O-cyclohexyl group from tyrosine.
Reagents:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Prepare the cleavage cocktail: 1 M TFMSA in TFA with 5% (v/v) thioanisole. Caution: This mixture is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail and then with TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleavage byproducts.
-
Dry the peptide pellet under vacuum.
Protocol 2: HPLC Analysis for Monitoring Tyr(cHex) Deprotection
This protocol allows for the analytical monitoring of the cleavage reaction to ensure complete removal of the cyclohexyl protecting group.
Materials:
-
Crude peptide sample
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve a small amount of the crude peptide in Solvent A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Inject the sample onto the HPLC system.
-
Elute the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 95% Solvent B over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm.
-
The fully deprotected peptide will have a different retention time than the partially or fully protected peptide. The protected peptide, being more hydrophobic, will typically have a longer retention time.
-
Collect fractions and analyze by mass spectrometry to confirm the molecular weights of the observed peaks.
Stability Data Summary
| Condition | Protecting Group | Stability/Cleavage Efficiency | Reference |
| 20% Piperidine in DMF | O-Cyclohexyl (cHex) | Stable | [1] |
| Trifluoroacetic Acid (TFA) | O-Cyclohexyl (cHex) | Stable | [1] |
| 1 M TFMSA-thioanisole in TFA | O-Cyclohexyl (cHex) | Quantitative removal | [1] |
| 50% TFA in CH₂Cl₂ | O-Cyclohexyl (cHex) | Apparent rate constant for removal is less than 1/20th of the Benzyl (Bzl) group. | [1] |
Visualizations
Caption: SPPS workflow incorporating this compound.
Caption: Troubleshooting incomplete deprotection of Tyr(cHex).
References
Minimizing racemization of O-Cyclohexyl-L-tyrosine during activation
Welcome to the technical support center for minimizing racemization of O-Cyclohexyl-L-tyrosine during the critical activation step of peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an optically active compound into a mixture of equal parts of its enantiomers (L- and D-isomers), resulting in a loss of optical activity. In peptide synthesis, the activation of the carboxylic acid of an amino acid, a necessary step for peptide bond formation, can lead to the formation of an oxazolone intermediate. This intermediate is prone to deprotonation at the alpha-carbon, leading to a loss of stereochemical integrity and the formation of the D-enantiomer. For this compound, a sterically hindered amino acid, the rate of the desired coupling reaction can be slower, providing a larger window of opportunity for racemization to occur. The incorporation of the D-isomer can lead to peptides with altered three-dimensional structures and biological activities.
Q2: Which factors primarily influence the extent of racemization during the activation of this compound?
A2: Several factors can significantly impact the degree of racemization:
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Coupling Reagents: The choice of activating agent is paramount. Highly reactive reagents can accelerate the desired coupling reaction, minimizing the time the amino acid spends in its activated, racemization-prone state.
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Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives can suppress racemization by forming active esters that are less prone to oxazolone formation.
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Base: The type and concentration of the base used are critical. Sterically hindered, non-nucleophilic bases are generally preferred to minimize side reactions, including racemization.
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Temperature: Higher temperatures can increase the rate of both coupling and racemization. Optimizing the temperature is crucial for balancing reaction speed and stereochemical purity.
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Pre-activation Time: The duration between the activation of the amino acid and its introduction to the amine component should be minimized to reduce the opportunity for racemization.
Q3: What are the recommended coupling reagents for minimizing racemization of this compound?
A3: For sterically hindered amino acids like this compound, modern coupling reagents are generally recommended over classical carbodiimides like DCC or DIC alone. Phosphonium salts (e.g., PyBOP, PyAOP) and aminium/uronium salts (e.g., HATU, HBTU, HCTU) in combination with an additive like HOBt or HOAt are often effective.[1] More recent developments include reagents like COMU, which incorporates an OxymaPure moiety and can be highly efficient with reduced racemization risk.[2][3]
Q4: How can I quantify the level of racemization in my peptide containing this compound?
A4: The most common method for quantifying racemization is through chiral chromatography, typically chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the diastereomeric peptides formed after coupling with a chiral amino acid. By comparing the peak areas of the desired L-L peptide and the undesired D-L peptide, the percentage of racemization can be accurately determined.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of D-isomer detected by chiral HPLC. | Use of a carbodiimide coupling reagent (e.g., DCC, DIC) without an additive. | Switch to a modern coupling reagent such as HATU, HBTU, or COMU in combination with an additive like HOBt or OxymaPure. |
| Use of a strong, non-hindered base (e.g., triethylamine). | Replace the base with a sterically hindered, weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. | |
| Prolonged pre-activation time. | Minimize the time between activation of the Fmoc-Tyr(cHex)-OH and addition to the resin-bound amine. Ideally, perform the activation in situ. | |
| Elevated reaction temperature. | Perform the coupling at a lower temperature (e.g., 0 °C or room temperature) to slow down the rate of racemization. | |
| Slow or incomplete coupling reaction. | Steric hindrance of this compound. | Increase the coupling time or perform a double coupling. Consider using a more powerful coupling reagent like HATU or COMU. |
| Aggregation of the growing peptide chain on the solid support. | Use a solvent mixture known to disrupt aggregation, such as DMF/DCM or the inclusion of "magic mixture" (DMF/DCM/NMP). | |
| Presence of unexpected side products. | Side reactions related to the coupling reagents or protecting groups. | Ensure that the coupling reagent is used in the correct stoichiometry and that all protecting groups are stable to the reaction conditions. |
Quantitative Data Summary
While specific quantitative data for the racemization of this compound is not extensively published, the following table provides a general comparison of the expected racemization levels with different coupling reagents for sterically hindered amino acids, based on established principles in peptide chemistry.
| Coupling Reagent | Additive | Base | Expected Racemization (%) |
| DIC | None | DIPEA | > 5% |
| DIC | HOBt | DIPEA | 1 - 5% |
| HBTU | HOBt | DIPEA | < 2% |
| HATU | HOAt | DIPEA | < 1% |
| COMU | (Internal Oxyma) | DIPEA | < 1% |
Note: These are estimated values and the actual extent of racemization can vary depending on the specific reaction conditions, the peptide sequence, and the analytical method used.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Tyr(cHex)-OH using HATU
This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing this compound.
Materials:
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Fmoc-protected resin with a free N-terminal amine
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Fmoc-Tyr(cHex)-OH
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HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
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Piperidine solution (20% in DMF) for Fmoc deprotection
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Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final wash with DMF (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a deep blue color.
-
Coupling Solution Preparation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Tyr(cHex)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
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Add DIPEA (6 equivalents) to the solution.
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Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated coupling solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is to account for the steric hindrance of this compound.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow or colorless) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Capping (Optional): If a small amount of unreacted amine remains, cap the unreacted sites with an acetic anhydride/DIPEA solution in DMF.
-
Continue Synthesis: Proceed with the Fmoc deprotection of the newly added Fmoc-Tyr(cHex)-OH to continue the peptide chain elongation.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines the general procedure for analyzing the extent of racemization after synthesizing a model dipeptide.
Materials:
-
Crude peptide (e.g., H-Tyr(cHex)-Ala-NH2) cleaved from the resin
-
Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column)
-
HPLC system with a UV detector
-
Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)
-
Reference standards for the L-L and D-L diastereomers (if available)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in the mobile phase at a suitable concentration.
-
HPLC Method Development:
-
Equilibrate the chiral column with the mobile phase. A typical starting condition could be an isocratic mixture of acetonitrile and water with 0.1% TFA.
-
Inject the sample and monitor the elution profile at an appropriate wavelength (e.g., 220 nm).
-
Optimize the mobile phase composition and gradient to achieve baseline separation of the L-L and D-L diastereomers.
-
-
Quantification:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100
-
-
Confirmation: If standards are available, confirm the identity of the peaks by comparing their retention times.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for high racemization.
References
Addressing solubility issues of O-Cyclohexyl-L-tyrosine in SPPS solvents
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using O-Cyclohexyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications in SPPS?
This compound (Tyr(cHx)) is a protected form of the amino acid tyrosine used in peptide synthesis. The cyclohexyl group protects the hydroxyl moiety on the tyrosine side chain, preventing unwanted side reactions during peptide elongation. This protecting group is stable to the piperidine solutions used for Fmoc removal and can be cleaved under strong acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), making it suitable for Boc/Bzl SPPS strategies. It can also be used in Fmoc/tBu SPPS, particularly for the synthesis of peptide mimetics where the bulky cyclohexyl group may confer desirable properties.[1]
Q2: In which SPPS solvents is Fmoc-O-Cyclohexyl-L-tyrosine typically soluble?
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Due to the bulky and hydrophobic nature of the cyclohexyl protecting group, its solubility might be lower than that of more common tyrosine derivatives. Researchers may need to prepare solutions just before use and potentially use solvent mixtures to enhance solubility.
Q3: Is the cyclohexyl protecting group on tyrosine stable to standard Fmoc-SPPS deprotection and cleavage conditions?
The O-cyclohexyl protecting group is stable to the 20% piperidine in DMF used for Fmoc group removal.[1] However, it is important to note that this group is resistant to cleavage by trifluoroacetic acid (TFA), which is typically used for the final cleavage from the resin in Fmoc-SPPS.[1] Therefore, if complete deprotection of the tyrosine side chain is required, a final cleavage step with a stronger acid like HF is necessary.[1] This makes it more commonly employed in Boc-SPPS strategies.
Troubleshooting Guide
Issue 1: Poor Solubility of Fmoc-O-Cyclohexyl-L-tyrosine in the Coupling Solution
Symptoms:
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The protected amino acid does not fully dissolve in the solvent (e.g., DMF, NMP).
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Precipitation is observed upon addition of the coupling reagent or activation.
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Incomplete coupling reaction leading to deletion sequences.
Possible Causes:
-
Low intrinsic solubility of the bulky, protected amino acid.
-
Suboptimal solvent choice.
-
Low temperature of the reaction mixture.
Solutions:
-
Solvent Mixtures: Try dissolving the amino acid in a small amount of a stronger solvent like NMP or DMSO before diluting with DMF. A common practice for difficult-to-dissolve amino acids is to use a mixture of solvents.
-
Sonication: Briefly sonicate the solution to aid dissolution.
-
Gentle Warming: Gently warm the solution to 30-40°C. Be cautious, as prolonged heating can lead to side reactions or racemization.
-
Increase Solvent Volume: While this may decrease the reaction rate, ensuring complete dissolution is critical for a successful coupling.
-
Pre-activation: Activate the amino acid separately in a smaller volume of solvent where it is more soluble before adding it to the reaction vessel.
Data Presentation
Table 1: Qualitative Solubility of Fmoc-O-Cyclohexyl-L-tyrosine in Common SPPS Solvents
| Solvent | Abbreviation | Expected Solubility | Notes |
| N,N-Dimethylformamide | DMF | Moderate | Most common solvent for SPPS. May require assistance for complete dissolution. |
| N-Methyl-2-pyrrolidone | NMP | Good | Often a better solvent for bulky, protected amino acids. |
| Dichloromethane | DCM | Low to Moderate | Less polar than DMF and NMP; may be less effective at solvating the protected amino acid. |
| Dimethyl Sulfoxide | DMSO | High | Excellent solvent, but its viscosity and reactivity can sometimes complicate automated synthesis. Often used as a co-solvent. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-O-Cyclohexyl-L-tyrosine
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Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
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Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Preparation:
-
In a separate vessel, dissolve 4 equivalents of Fmoc-O-Cyclohexyl-L-tyrosine and 3.9 equivalents of a coupling agent (e.g., HBTU, HATU) in DMF.
-
If solubility is an issue, use a minimal amount of NMP or DMSO to dissolve the solids before adding DMF.
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Add 8 equivalents of a base (e.g., DIPEA, 2,4,6-collidine).
-
-
Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), indicating incomplete coupling, proceed to the troubleshooting protocol below.
-
Washing: Wash the resin with DMF (5-7 times).
-
Capping (Optional): If the coupling is incomplete after an extended period, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Troubleshooting Incomplete Coupling
If the Kaiser test remains positive after the standard coupling time, consider the following options:
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Double Coupling: Repeat the coupling step with a fresh solution of activated Fmoc-O-Cyclohexyl-L-tyrosine.
-
Extended Coupling Time: Allow the coupling reaction to proceed for a longer duration (e.g., 4-12 hours).
-
Change of Solvent: For the second coupling, use NMP as the primary solvent.
-
Use of a Stronger Coupling Reagent: If using HBTU, consider switching to HATU or a uronium/guanidinium salt-based reagent with higher activation potential.
Visualizations
Diagram 1: SPPS Workflow for Incorporating Tyr(cHx)
Caption: A flowchart illustrating the key steps in Solid-Phase Peptide Synthesis for the incorporation of this compound.
Diagram 2: Troubleshooting Logic for Solubility and Coupling Issues
Caption: A decision-making diagram for addressing common solubility and coupling challenges with this compound during SPPS.
References
Overcoming steric hindrance with O-Cyclohexyl-L-tyrosine in peptide chains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing O-Cyclohexyl-L-tyrosine to overcome steric hindrance in peptide chains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a derivative of the amino acid L-tyrosine where the phenolic hydroxyl group is protected by a cyclohexyl ether. This protection is crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the tyrosine side chain. The bulky cyclohexyl group can also help to disrupt interchain hydrogen bonding, which is a primary cause of peptide aggregation on the solid support, particularly in "difficult" sequences.
Q2: What are the main advantages of the O-cyclohexyl protecting group compared to a benzyl group for tyrosine?
A2: The O-cyclohexyl group offers enhanced stability under the acidic conditions used for Boc-deprotection strategies, minimizing premature deprotection.[1] Compared to the more traditional benzyl group, the cyclohexyl ether is less prone to side reactions like 3-alkylation of the tyrosine ring during final cleavage with strong acids like hydrogen fluoride (HF).[1]
Q3: Under what conditions is the O-cyclohexyl group stable and when is it cleaved?
A3: The O-cyclohexyl group is stable to the basic conditions of Fmoc removal (e.g., piperidine in DMF) and the moderately acidic conditions used for Boc deprotection (e.g., TFA in DCM).[1] It requires strong acidolysis for cleavage, typically using HF, making it suitable for Boc-based SPPS strategies.
Q4: Can this compound be used in Fmoc-based solid-phase peptide synthesis (SPPS)?
A4: While traditionally used in Boc-SPPS due to its high acid stability, its use in Fmoc-SPPS is also feasible. The final cleavage and deprotection step in Fmoc synthesis, which typically uses a trifluoroacetic acid (TFA) cocktail, will also cleave the cyclohexyl group.
Q5: Are there any known solubility issues with Fmoc-Tyr(cHex)-OH?
A5: Like many protected amino acids, the solubility of Fmoc-Tyr(cHex)-OH can be a factor in automated synthesis. It is generally soluble in standard SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). For difficult-to-dissolve batches, co-solvents or gentle warming can be employed, though care should be taken to avoid racemization.
Troubleshooting Guide
Problem: Incomplete coupling of Fmoc-Tyr(cHex)-OH or the subsequent amino acid (Positive Kaiser Test).
-
Possible Cause 1: Steric Hindrance. The bulky nature of the O-cyclohexyl group, while beneficial for preventing aggregation, can also sterically hinder the coupling reaction. This is especially true when coupling to or from other bulky amino acids like Valine or Isoleucine.[2]
-
Solution 1:
-
Extend Coupling Time: Increase the reaction time for the coupling step from the standard 1-2 hours to 4-12 hours.
-
Double Couple: After the initial coupling and washing steps, repeat the coupling procedure with a fresh solution of the amino acid and coupling reagents.
-
Use a More Potent Coupling Reagent: Switch from standard carbodiimide reagents like DIC to a uronium/aminium salt such as HATU, HBTU, or HCTU, which are known to be more efficient for hindered couplings.
-
Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-60°C), which can help overcome the activation energy barrier. This is often employed in microwave-assisted peptide synthesizers.[3]
-
-
Possible Cause 2: Peptide Aggregation on Resin. The growing peptide chain may be forming secondary structures or aggregating, making the N-terminal amine inaccessible.[3][4]
-
Solution 2:
-
Incorporate Chaotropic Salts: Add chaotropic salts like LiCl or KSCN (at a concentration of ~0.4 M) to the coupling reaction to disrupt secondary structures.[5]
-
Use "Magic Mixture": A solvent mixture of DCM/DMF/NMP with added acid and salt can improve solvation and reduce aggregation.
-
Incorporate Pseudoproline Dipeptides: If the sequence allows, the use of pseudoproline dipeptides at Ser or Thr residues preceding the difficult coupling can disrupt aggregation.[5]
-
Problem: Low yield of the desired peptide after cleavage.
-
Possible Cause: Incomplete Deprotection. The O-cyclohexyl group may not be fully cleaved during the final deprotection step.
-
Solution:
-
Increase Cleavage Time: Extend the duration of the HF or TFA cocktail cleavage procedure.
-
Optimize Scavengers: Ensure the appropriate scavengers are present in the cleavage cocktail to trap the cyclohexyl cations and prevent side reactions. Anisole is a common scavenger used in HF cleavage.[1]
-
Problem: Poor solubility of the final, purified peptide.
-
Possible Cause: Hydrophobicity. Peptides rich in hydrophobic residues, including tyrosine (even after deprotection), can have limited solubility in aqueous solutions.[6]
-
Solution:
-
Adjust pH: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can significantly improve solubility.[6]
-
Use Organic Co-solvents: For very hydrophobic peptides, the addition of organic solvents like acetonitrile, isopropanol, or DMSO may be necessary to achieve dissolution.
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Incorporate Solubilizing Tags: During synthesis, temporary or permanent solubilizing tags can be added to the peptide sequence to improve handling.
-
Quantitative Data
The following tables provide a framework for comparing the performance of this compound in overcoming steric hindrance. Researchers should populate these tables with their own experimental data.
Table 1: Comparison of Coupling Efficiency for Different Protected Tyrosines in a Sterically Hindered Sequence.
| Protected Tyrosine | Coupling Reagent | Coupling Time (h) | Purity by HPLC (%) | Notes |
| Fmoc-Tyr(tBu)-OH | HBTU/DIEA | 2 | ||
| Fmoc-Tyr(Bzl)-OH | HBTU/DIEA | 2 | ||
| Fmoc-Tyr(cHex)-OH | HBTU/DIEA | 2 | ||
| Fmoc-Tyr(cHex)-OH | HATU/DIEA | 2 | ||
| Fmoc-Tyr(cHex)-OH | HBTU/DIEA | 8 |
Table 2: Impact of Additives on the Coupling of an Amino Acid following a Tyr(cHex) Residue.
| Additive | Coupling Time (h) | Purity by HPLC (%) | Notes |
| None | 4 | ||
| 0.4 M LiCl | 4 | ||
| 1% Triton X-100 | 4 |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) – Incorporation of Fmoc-Tyr(cHex)-OH
This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Kaiser Test (Optional): Perform a Kaiser test to confirm the presence of a free primary amine. The beads should turn a deep blue.
-
Amino Acid Coupling (Fmoc-Tyr(cHex)-OH):
-
In a separate vial, dissolve Fmoc-Tyr(cHex)-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. For difficult couplings, extend this time or perform a double coupling.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. The beads should remain colorless or turn a faint yellow. If the test is positive (blue), a recoupling is necessary.
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the peptide from the resin and removing the side-chain protecting groups, including the O-cyclohexyl group.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under a high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard Reagent K cocktail is often used:
-
Trifluoroacetic acid (TFA): 92.5%
-
Water: 2.5%
-
Ethanedithiol (EDT): 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of ice-cold diethyl ether.
-
A white precipitate should form.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Troubleshooting workflow for incomplete peptide coupling.
Caption: Logic for selecting a tyrosine protecting group.
Caption: Experimental workflow for incorporating Fmoc-Tyr(cHex)-OH.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. researchgate.net [researchgate.net]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
Technical Support Center: Deprotection of Cyclohexyl-Protected Tyrosine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the deprotection of the cyclohexyl (cHx) group from tyrosine residues in peptide synthesis and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting the cyclohexyl group from a tyrosine residue?
The cyclohexyl ether of tyrosine is a stable protecting group, generally requiring strong acidolysis for removal. The most common methods involve the use of strong acids such as hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA or TfOH), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2][3] These reagents are typically used in a "cleavage cocktail" that also contains scavengers to prevent side reactions.
Q2: What is the primary side reaction to be concerned about during the deprotection of cyclohexyl-tyrosine?
The major side reaction is the alkylation of the tyrosine aromatic ring by the cyclohexyl cation that is liberated during cleavage.[4] This results in the formation of 3-cyclohexyl-tyrosine, an undesired byproduct that can be difficult to separate from the desired peptide. The addition of scavengers to the cleavage cocktail is crucial to minimize this side reaction.[4]
Q3: Why is my deprotection reaction incomplete?
Incomplete deprotection can arise from several factors:
-
Insufficient reaction time: Some protecting groups, especially on sterically hindered or N-terminal residues, may require longer exposure to the cleavage cocktail for complete removal.[5][6]
-
Inadequate acid strength: For particularly stable protected residues, the acid concentration or strength may not be sufficient.
-
Poor resin swelling: The peptide-resin must be adequately swollen for the cleavage reagents to access all sites. Washing the resin with an appropriate solvent like dichloromethane (DCM) prior to cleavage can help.[5]
-
Reagent quality: Old or degraded reagents, particularly the strong acid, can lead to incomplete reactions. It is recommended to use fresh, high-quality reagents.[7]
Q4: How can I monitor the progress of the deprotection reaction?
The progress of the deprotection can be monitored by high-performance liquid chromatography (HPLC).[5] By taking small aliquots of the reaction mixture at different time points, you can observe the disappearance of the protected peptide peak and the appearance of the deprotected peptide peak. Note that the protected and unprotected peptides will have different retention times.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of deprotected peptide | Incomplete cleavage from the resin. | Extend the reaction time.[5] Ensure fresh, high-quality cleavage reagents are used.[7] Re-cleave the resin with a fresh cocktail.[7] |
| Peptide precipitation is incomplete. | Concentrate the filtrate to a smaller volume before adding cold ether.[7] Ensure the ether is sufficiently cold (use a dry ice/acetone bath).[5] Store the peptide/ether mixture at 4°C overnight to maximize precipitation.[5] | |
| Reattachment of the peptide to the resin. | This can occur with C-terminal tyrosine residues.[5] Ensure an adequate scavenger cocktail is used. | |
| Presence of a major side product with +80 Da mass shift | Alkylation of the tyrosine ring by the cyclohexyl cation. | Increase the concentration of scavengers (e.g., anisole, cresol, thioanisole) in the cleavage cocktail.[4] Optimize the deprotection conditions (e.g., lower temperature, shorter reaction time) to minimize side reactions. |
| Incomplete removal of the cyclohexyl group | Insufficient reaction time or acid strength. | Increase the reaction time and monitor by HPLC.[5] Consider using a stronger acid system (e.g., low-high HF procedure).[2][4] |
| Steric hindrance around the tyrosine residue. | A longer reaction time may be necessary. For particularly difficult cases, a different protecting group strategy might be considered in future syntheses. | |
| Oxidation of sensitive residues (e.g., Met, Trp, Cys) | Reactive species generated during cleavage. | Use a scavenger cocktail specifically designed to protect these residues, such as Reagent K (TFA/water/phenol/thioanisole/EDT).[6][8] Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data on Deprotection
| Deprotection Method | Scavenger | Yield | Purity | Key Side Products |
| High HF | Anisole (10%) | Typically high | >95% | <0.5% 3-cyclohexyl-tyrosine[2] |
| TfOH (TFMSA) | Thioanisole, m-cresol | Good to high | Variable | Potential for sulfonation, requires careful optimization. |
| TMSOTf | Thioanisole, m-cresol, EDT | Good to high | Generally high | Fewer side reactions reported compared to HF and TfOH.[3] |
Experimental Protocols
Safety Precaution: All work with strong acids like HF, TfOH, and TMSOTf must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. HF requires specialized Teflon apparatus and extreme caution.[9]
Protocol 1: Hydrogen Fluoride (HF) Cleavage
This protocol is for the standard "low-high" HF cleavage procedure which is effective for removing stable protecting groups like cyclohexyl.
Materials:
-
Peptide-resin
-
Anhydrous HF (requires a dedicated HF apparatus)
-
Scavenger cocktail: p-cresol, p-thiocresol, dimethyl sulfide (DMS)
-
Cold diethyl ether
-
20% (v/v) acetic acid in water
Procedure:
-
Place the peptide-resin (1 g) and a Teflon-coated stir bar in the reaction vessel of the HF apparatus.
-
Add the "low HF" scavenger mix: 6.5 mL of DMS and 1.0 mL of p-cresol.[4]
-
Cool the reaction vessel in a dry ice/methanol bath for 5 minutes.
-
Distill 2.5 mL of HF into the reaction vessel.
-
Stir the mixture at 0°C for 2 hours.
-
Evaporate the HF and DMS under vacuum.
-
Add the "high HF" scavenger: 1.0 mL of p-cresol.
-
Cool the reaction vessel again and distill 9 mL of HF into it.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Add cold diethyl ether to the reaction vessel to precipitate the peptide.
-
Filter the resin and wash the precipitate with cold diethyl ether three times.[4]
-
Dissolve the crude peptide in 20% aqueous acetic acid to extract it from the resin.
-
Lyophilize the aqueous solution to obtain the crude peptide.
Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage
Materials:
-
Peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail: Thioanisole, m-cresol
-
Cold diethyl ether
Procedure:
-
Place the peptide-resin (100 mg) in a round-bottom flask with a stir bar.
-
Prepare the cleavage cocktail: In an ice bath, mix 1.0 mL of TFA, 100 µL of m-cresol, and 200 µL of thioanisole.
-
Slowly add 100 µL of TFMSA to the chilled cleavage cocktail.
-
Add the complete cocktail to the peptide-resin.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the resin through a fine sintered glass funnel and wash with a small amount of TFA.
-
Combine the filtrates and add 10 volumes of cold diethyl ether to precipitate the peptide.
-
Collect the precipitate by centrifugation or filtration and wash with cold ether.
Protocol 3: Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Cleavage
Materials:
-
Peptide-resin
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail: Thioanisole, m-cresol, 1,2-ethanedithiol (EDT)
-
Cold methyl t-butyl ether
Procedure:
-
Place the peptide-resin (1 g) in a round-bottom flask with a stir bar and cool to 0°C in an ice bath.
-
Prepare the cleavage cocktail: In an ice bath, mix 7.0 mL of TFA, 1.2 mL of thioanisole, and 1.2 mL of EDT.[2]
-
Slowly add 1.8 mL of TMSOTf to the chilled cleavage cocktail.[2]
-
Add the chilled cleavage mixture to the peptide-resin.
-
Stir the mixture at 0°C for 1-2 hours.[2]
-
Filter the resin through a fine sintered glass funnel and wash with a small amount of TFA.
-
Combine the filtrates and add 10 volumes of cold methyl t-butyl ether to precipitate the peptide.[2]
-
Collect the precipitate by centrifugation or filtration and wash with cold ether.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
Managing aggregation in peptides containing O-Cyclohexyl-L-tyrosine
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the handling and management of synthetic peptides containing the hydrophobic, non-canonical amino acid O-Cyclohexyl-L-tyrosine (Tyr(cHex)). Due to the bulky and non-polar nature of the cyclohexyl group, these peptides have a high propensity for aggregation, which can pose significant challenges during synthesis, purification, and in various experimental applications.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound so difficult to dissolve?
A1: The primary reason is the significant hydrophobicity imparted by the O-cyclohexyl group on the tyrosine residue. This bulky, non-polar moiety promotes intermolecular hydrophobic interactions, causing peptide chains to associate and aggregate, leading to poor solubility in aqueous buffers.[1][2] This issue is often compounded if the peptide sequence contains other hydrophobic amino acids like Val, Ile, Leu, or Ala.
Q2: What is the difference between amorphous aggregates and amyloid-like fibrils?
A2: Aggregates can be broadly classified into two types. Amorphous aggregates are disordered, non-structured clumps of peptide that often appear as visible precipitates.[3] In contrast, amyloid fibrils are highly organized structures characterized by a cross-β-sheet conformation.[2] While both reduce the amount of active, monomeric peptide, fibril formation is a more structured process that can be monitored with specific dyes like Thioflavin T.[3]
Q3: At what stage of my workflow can aggregation occur?
A3: Aggregation is a risk throughout the peptide lifecycle. It can occur during solid-phase peptide synthesis (SPPS), leading to failed couplings and truncated sequences.[4] It is also a major challenge during post-synthesis cleavage and purification, as well as during storage of the lyophilized powder or in-solution stocks.[1][5]
Q4: Can I predict the aggregation potential of my peptide sequence?
A4: While precise prediction is difficult, the primary indicator is the overall hydrophobicity of the sequence. The presence of multiple Tyr(cHex) residues or clusters of other non-polar amino acids significantly increases the risk.[3] Hydrophobic patch analysis and aggregation prediction algorithms can provide an estimate, but empirical testing is essential.
Troubleshooting Guide for Aggregation & Insolubility
If you observe peptide precipitation, cloudiness in solution, or poor recovery after purification, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting peptide aggregation issues.
Anti-Aggregation Additives
Incorporating specific excipients into your buffer can significantly improve the solubility and stability of Tyr(cHex)-containing peptides. The choice of additive depends on the peptide's specific sequence and the requirements of downstream applications.
| Additive Class | Example(s) | Typical Concentration | Proposed Mechanism of Action | Citations |
| Amino Acids | L-Arginine, L-Glutamate | 50 - 200 mM | Suppresses aggregation by interacting with hydrophobic and aromatic side chains, increasing repulsion between peptide molecules. | [6][7][8] |
| Surfactants | Polysorbate 20/80, Poloxamer 188, CHAPS | 0.01% - 0.1% | Shield hydrophobic patches on the peptide surface, preventing self-association and adsorption to surfaces. | [3][8][9] |
| Chaotropes | Urea, Guanidine HCl (GdnHCl) | 0.5 - 2 M | Weaken intermolecular hydrophobic interactions that drive aggregation. Use with caution as high concentrations can denature the peptide. | [6][7] |
| Organic Solvents | Trifluoroethanol (TFE), Acetonitrile (ACN) | 10% - 30% | Disrupts the formation of β-sheet structures. Often used during purification but may not be suitable for biological assays. | [1][5] |
| Osmolytes/Polyols | Glycerol, Sucrose | 5% - 20% (v/v) | Stabilize the peptide's structure by promoting preferential hydration, which can disfavor the aggregated state. | [8][10] |
Experimental Protocols
Protocol 1: Systematic Solubilization of a Hydrophobic Peptide
This protocol outlines a stepwise method to find suitable solvent conditions for a Tyr(cHex)-containing peptide.
-
Initial Weighing: Carefully weigh ~1 mg of lyophilized peptide into a low-protein-binding microcentrifuge tube.
-
Organic Solvent Addition: Add a small volume (e.g., 10-20 µL) of a suitable organic solvent such as DMSO or TFE. Vortex gently or sonicate in a water bath for 1-2 minutes to dissolve the peptide. The solution should become clear.
-
Aqueous Buffer Titration: While vortexing slowly, add your desired aqueous buffer (e.g., PBS, Tris) dropwise. Monitor the solution for any signs of precipitation or cloudiness.
-
pH and Salt Adjustment: If precipitation occurs, prepare a new sample and repeat the process using buffers with different pH values (at least 1-2 units away from the calculated pI) and/or containing 150 mM NaCl.[3][11]
-
Excipient Screening: If solubility remains poor, prepare several small-scale trials, each with a different anti-aggregation additive from the table above (e.g., 50 mM L-Arginine).
-
Final Preparation: Once optimal conditions are found, prepare the final stock solution. Centrifuge at high speed (e.g., >14,000 x g) for 5-10 minutes to pellet any minor, insoluble aggregates and use the supernatant. Determine the final concentration using a spectrophotometer (if the peptide contains other aromatic residues) or a colorimetric peptide assay.
Protocol 2: Thioflavin T (ThT) Assay for Fibril Formation
This assay is used to monitor the kinetics of amyloid-like fibril formation in real-time.
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm syringe filter and store protected from light at 4°C.
-
Assay Buffer: Prepare the buffer in which you want to test aggregation (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well non-binding, black, clear-bottom plate, prepare the reaction mixtures. For each well, add the peptide to the desired final concentration and ThT to a final concentration of 10-25 µM.
-
Include negative controls (buffer + ThT only) and positive controls if available.
-
-
Measurement:
-
Place the plate in a plate reader capable of bottom-reading fluorescence.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Program the plate reader to take measurements at regular intervals (e.g., every 5-15 minutes) over the desired time course (hours to days). Maintain a constant temperature and include intermittent shaking to promote aggregation.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from all readings.
-
Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, indicating nucleation-dependent polymerization.[3]
-
Caption: Hydrophobic regions (Tyr(cHex)) drive aggregation, which can be blocked by additives.
References
- 1. genscript.com [genscript.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 克服固相多肽合成中的聚集問題 [sigmaaldrich.com]
- 5. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of additives on liquid droplets and aggregates of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 10. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
Navigating the Chromatographic Landscape: A Comparative Guide to the HPLC Analysis of Peptides Synthesized with O-Cyclohexyl-L-tyrosine
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel peptides, the incorporation of unnatural amino acids like O-Cyclohexyl-L-tyrosine presents both opportunities for enhanced therapeutic properties and challenges for analytical characterization. This guide provides a comparative analysis of the impact of this compound incorporation on High-Performance Liquid Chromatography (HPLC) behavior, supported by experimental data and detailed protocols.
The substitution of the standard aromatic amino acid L-tyrosine with its O-cyclohexyl derivative significantly alters the physicochemical properties of a peptide, most notably its hydrophobicity. This modification, while often beneficial for improving peptide stability and potency, necessitates a tailored approach to HPLC analysis for accurate purification and characterization.
The Impact of this compound on Peptide Retention in Reversed-Phase HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for the analysis and purification of synthetic peptides.[1][2] In RP-HPLC, peptide retention is primarily governed by the overall hydrophobicity of the molecule; more hydrophobic peptides interact more strongly with the non-polar stationary phase and thus elute later under a given gradient of increasing organic mobile phase.[3][4]
The introduction of an O-cyclohexyl group to the tyrosine side chain replaces the polar hydroxyl group with a non-polar, bulky aliphatic ring. This chemical change markedly increases the hydrophobicity of the amino acid residue. Consequently, peptides incorporating this compound exhibit significantly longer retention times in RP-HPLC compared to their counterparts containing native L-tyrosine.
Comparative HPLC Analysis: A Data-Driven Overview
To illustrate the effect of this compound on HPLC retention, consider a hypothetical comparative analysis of two pentapeptides:
-
Peptide A (Control): Ac-Gly-Ala-Tyr -Ala-Gly-NH2
-
Peptide B (Modified): Ac-Gly-Ala-Tyr(cHx) -Ala-Gly-NH2
Under identical analytical RP-HPLC conditions, the expected elution profile would show Peptide B eluting at a significantly later retention time than Peptide A. The following table summarizes the anticipated quantitative data from such an analysis.
| Peptide | Sequence | Modification | Expected Retention Time (min) | Relative Retention Factor |
| A | Ac-Gly-Ala-Tyr -Ala-Gly-NH2 | None (Native Tyrosine) | 15.2 | 1.00 |
| B | Ac-Gly-Ala-Tyr(cHx) -Ala-Gly-NH2 | This compound | 22.8 | 1.50 |
This data is illustrative and the actual retention times and relative retention factor will vary depending on the specific peptide sequence and the HPLC conditions used.
This significant increase in retention time for the modified peptide highlights the necessity for adjusting HPLC purification and analysis methods. Gradients may need to be extended or made steeper to ensure the timely elution of the more hydrophobic peptide.
Experimental Protocols for HPLC Analysis
A robust and reproducible HPLC method is critical for the accurate analysis of peptides containing this compound. The following is a detailed experimental protocol that can be adapted for such analyses.
Sample Preparation
-
Dissolution: Dissolve the lyophilized peptide in a suitable solvent. A common starting point is 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.
-
Concentration: The typical sample concentration for analytical HPLC is between 0.1 and 1.0 mg/mL.
-
Filtration: To prevent column clogging, filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.
Analytical Reversed-Phase HPLC Conditions
-
Column: A C18 stationary phase is the most common choice for peptide analysis.[5] A column with a particle size of 3-5 µm and a pore size of 100-300 Å is recommended. A typical dimension is 4.6 x 150 mm or 4.6 x 250 mm.[6]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B (isocratic hold)
-
40-41 min: 95% to 5% B (linear gradient)
-
41-50 min: 5% B (isocratic hold for column re-equilibration)
-
Note: The gradient may need to be optimized based on the hydrophobicity of the specific peptide.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
-
Detection: UV absorbance at 214 nm and 280 nm. The peptide backbone absorbs strongly at 214 nm, while the aromatic side chains of tyrosine (and its modified form) absorb at 280 nm.[3]
-
Injection Volume: 10-20 µL.
Logical Workflow for HPLC Method Development
The process of developing a suitable HPLC method for a novel peptide containing this compound can be systematically approached.
References
Unmasking Modified Peptides: A Comparative Guide to the Mass Spectrometry of O-Cyclohexyl-L-tyrosine and Other Tyrosine Analogs
For researchers, scientists, and drug development professionals navigating the complex world of modified peptides, understanding their behavior in mass spectrometry is paramount for accurate characterization and analysis. This guide provides a comprehensive comparison of the mass spectrometric fragmentation patterns of peptides containing the unnatural amino acid O-Cyclohexyl-L-tyrosine against those with unmodified L-tyrosine and other common tyrosine modifications, supported by experimental data and detailed protocols.
The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and materials science, offering enhanced stability, novel functionalities, and improved therapeutic properties. This compound, with its bulky, hydrophobic cyclohexyl group ether-linked to the tyrosine side chain, presents a unique case for mass spectrometric analysis. Predicting and identifying its fragmentation pattern is crucial for sequence validation and structural elucidation.
While direct experimental data on the fragmentation of this compound-containing peptides is not extensively published, we can infer its behavior based on the well-established principles of peptide fragmentation and the observed patterns of structurally related modified amino acids. This guide will compare the known fragmentation of L-tyrosine, Phospho-L-tyrosine, Sulfo-L-tyrosine, and Nitro-L-tyrosine with the predicted fragmentation of this compound.
Predicted vs. Observed Fragmentation: A Tale of Tyrosine Modifications
The primary mode of fragmentation for peptides in collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) is cleavage of the peptide backbone, resulting in the formation of b- and y-type ions. The nature of the amino acid side chains can significantly influence the fragmentation landscape, often leading to characteristic neutral losses that serve as diagnostic markers for specific modifications.
For this compound, a key predicted fragmentation pathway is the neutral loss of the cyclohexyl group. This is analogous to the behavior of other O-alkylated or bulky side-chain modifications. The most probable neutral loss would be that of cyclohexene (82 Da) or cyclohexanol (100 Da) from the precursor ion and fragment ions containing the modification.
The following table summarizes the key mass spectrometry characteristics of various tyrosine modifications, providing a framework for comparison.
| Modification | Mass Shift (Da) | Precursor Ion | Key Diagnostic Fragments | Characteristic Neutral Loss |
| Unmodified L-Tyrosine | 0 | [M+nH]n+ | b- and y-ions | None |
| This compound (Predicted) | +82.14 | [M+nH]n+ | b- and y-ions, immonium ion at m/z 218.15 | Cyclohexene (82 Da) or Cyclohexanol (100 Da) |
| Phospho-L-tyrosine | +79.97 | [M+nH]n+ | Immonium ion at m/z 216.04[1][2] | H₃PO₄ (98 Da) from precursor and fragment ions[1] |
| Sulfo-L-tyrosine | +79.96 | [M+nH]n+ | - | SO₃ (80 Da), often a very prominent loss[3] |
| Nitro-L-tyrosine | +45.00 | [M+nH]n+ | Immonium ion at m/z 181.05 | Loss of OH (17 Da) and NO₂ (46 Da)[4] |
Experimental Protocols: A Guide to Analysis
Reproducible and accurate mass spectrometric analysis of modified peptides relies on robust experimental protocols. Below are generalized yet detailed methodologies for the key stages of analysis.
Peptide Synthesis
Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The modified amino acid is typically introduced as an Fmoc-protected building block, Fmoc-Tyr(cHex)-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Tyr(cHex)-OH)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM, Ether)
Protocol:
-
Swell the resin in DMF.
-
Perform Fmoc deprotection with 20% piperidine in DMF.
-
Wash the resin extensively with DMF and DCM.
-
Couple the next Fmoc-amino acid using the chosen coupling reagents and base in DMF.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Perform a final Fmoc deprotection.
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase HPLC.
-
Confirm the mass of the purified peptide by mass spectrometry.
Sample Preparation for Mass Spectrometry
Proper sample preparation is critical to obtain high-quality mass spectra. This involves desalting and concentrating the peptide sample.
Materials:
-
C18 ZipTips or equivalent solid-phase extraction (SPE) material
-
Wetting solution (e.g., 50% acetonitrile)
-
Equilibration solution (e.g., 0.1% TFA in water)
-
Wash solution (e.g., 0.1% TFA in water)
-
Elution solution (e.g., 50% acetonitrile, 0.1% TFA)
Protocol:
-
Wet the C18 tip with the wetting solution.
-
Equilibrate the tip with the equilibration solution.
-
Bind the peptide sample to the tip by slowly aspirating and dispensing the sample multiple times.
-
Wash the bound peptide with the wash solution to remove salts and other impurities.
-
Elute the purified peptide with the elution solution directly onto the MALDI target or into a clean microcentrifuge tube for LC-MS analysis.
Mass Spectrometry Analysis
The following outlines a general workflow for tandem mass spectrometry analysis of modified peptides.
Instrumentation:
-
An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
Workflow:
-
MS1 Scan: Acquire a full scan mass spectrum to identify the precursor ion of the this compound containing peptide.
-
MS/MS Scan: Isolate the precursor ion of interest and subject it to fragmentation using CID or HCD.
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify b- and y-type fragment ions for sequence confirmation. Look for the predicted characteristic neutral loss of the cyclohexyl group.
Visualizing the Workflow
The following diagram illustrates the general workflow for the characterization of this compound peptides.
References
- 1. Neutral Loss is a Very Common Occurrence in Phosphotyrosine-containing Peptides Labeled with Isobaric Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral Loss Is a Very Common Occurrence in Phosphotyrosine-Containing Peptides Labeled with Isobaric Tags - HMS LINCS Project [lincs.hms.harvard.edu]
- 3. Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
O-Cyclohexyl-L-tyrosine: A Superior Protecting Group for Tyrosine in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical determinant of success in peptide synthesis. Among the various options for protecting the hydroxyl group of tyrosine, O-Cyclohexyl-L-tyrosine emerges as a robust alternative, offering significant advantages in stability and minimizing side reactions compared to more traditional protecting groups like O-Benzyl-L-tyrosine and O-tert-Butyl-L-tyrosine.
The primary role of a protecting group for the phenolic hydroxyl function of tyrosine is to prevent unwanted side reactions during the iterative process of peptide chain elongation. These side reactions can include O-acylation during coupling steps and modification of the aromatic ring. An ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not compromise the integrity of the peptide. This compound excels in these aspects, providing enhanced stability and cleaner synthesis outcomes.
Enhanced Stability Profile
A key advantage of the O-cyclohexyl (Chx) group is its remarkable stability under the acidic and basic conditions commonly employed in solid-phase peptide synthesis (SPPS). Unlike the O-benzyl (Bzl) group, which can be partially cleaved by trifluoroacetic acid (TFA) used for the removal of Nα-Boc protecting groups, the O-cyclohexyl ether is highly resistant to TFA.[1] This stability prevents the premature deprotection of the tyrosine side chain, which can lead to undesired side products. Furthermore, the Chx group is also stable to the basic conditions of 20% piperidine in DMF, making it compatible with the Fmoc/tBu orthogonal protection strategy.[1]
The tert-butyl (tBu) ether, another common protecting group for tyrosine, while stable to the basic conditions of Fmoc chemistry, can be susceptible to cleavage under moderately acidic conditions. In contrast, novel silicon-based protecting groups like trimethylsilylethyl (TMSE) have shown to be 3-4 times more stable than the tert-butyl ether group towards 0.5% TFA.[2] While direct quantitative comparisons with the cyclohexyl group are limited in the literature, the described stability of the Chx group to 50% TFA suggests a superior or at least comparable level of acid resistance to these more specialized protecting groups.
| Protecting Group | Stability to 50% TFA in CH₂Cl₂ | Stability to 20% Piperidine in DMF | Final Deprotection Conditions |
| O-Cyclohexyl (Chx) | Stable [1] | Stable [1] | Strong Acid (e.g., TFMSA/TFA) [1] |
| O-Benzyl (Bzl) | Partially Cleaved | Stable | Strong Acid (e.g., HF) / Hydrogenolysis |
| O-tert-Butyl (tBu) | Labile | Stable | Strong Acid (e.g., TFA) |
| Trimethylsilylethyl (TMSE) | More stable than tBu (3-4x in 0.5% TFA)[2] | Stable | Neat TFA[2] |
Minimization of Side Reactions
A significant drawback of the O-benzyl protecting group is its propensity to undergo an acid-catalyzed O- to C-migration, leading to the formation of 3-benzyltyrosine, a problematic impurity that is difficult to separate from the desired peptide.[1] This side reaction can be suppressed to some extent by using a mixture of trifluoroacetic acid and acetic acid.[1] The bulky and electron-donating nature of the cyclohexyl group significantly reduces the likelihood of such rearrangements, leading to a cleaner product profile.
Orthogonal Protection Strategy
The O-Cyclohexyl group fits seamlessly into an orthogonal protection strategy, a cornerstone of modern peptide synthesis. Its stability to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal allows for its use in both major SPPS methodologies. The final deprotection of the Chx group requires strong acidic conditions, such as 1 M trifluoromethanesulfonic acid (TFMSA) – thioanisole in TFA, which are typically employed at the final cleavage step to remove the peptide from the resin and deprotect other acid-labile side-chain protecting groups.[1] This ensures that the tyrosine side chain remains protected throughout the entire synthesis process.
Experimental Protocols
Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine (Boc-Tyr(Chx)-OH)
A facile and efficient synthesis of Boc-Tyr(Chx)-OH has been described. The process involves the treatment of Boc-Tyr-OH with sodium hydride (NaH) in dimethylformamide (DMF), followed by reaction with 3-bromocyclohexene to yield N-Boc-O-(cyclohex-2-enyl)-L-tyrosine. Subsequent hydrogenation of this intermediate over a platinum oxide (PtO₂) catalyst affords the desired Boc-Tyr(Chx)-OH in near-quantitative yield.
Solid-Phase Peptide Synthesis (SPPS) using Boc-Tyr(Chx)-OH
The following is a general protocol for the incorporation of a Tyr(Chx) residue into a peptide sequence using a manual Boc-SPPS strategy on a Merrifield resin.
Materials:
-
Merrifield resin (e.g., 1% DVB, 100-200 mesh)
-
Boc-protected amino acids, including Boc-Tyr(Chx)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole
-
Ether (cold)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes, followed by washing with DMF.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling protocols (e.g., DCC/HOBt in DMF/DCM).
-
Capping (Optional): Cap any unreacted hydroxyl groups on the resin using acetic anhydride and DIEA in DMF.
-
Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Tyr(Chx)-OH) using a coupling reagent like DCC/HOBt in DMF. Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Repeat: Repeat steps 4-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: 1 M TFMSA and 10% thioanisole in TFA.
-
Treat the peptide-resin with the cleavage cocktail at 0°C for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key logical relationships and a simplified experimental workflow for utilizing this compound in peptide synthesis.
Caption: Orthogonal stability of Tyr(Chx) during peptide synthesis.
Caption: Simplified workflow for Boc-SPPS with Tyr(Chx).
References
A Head-to-Head Comparison: O-Cyclohexyl-L-tyrosine versus Benzyl Protection for Tyrosine in Acidic Conditions
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis and drug design, the choice of protecting groups is paramount to achieving high yield and purity. When it comes to the phenolic hydroxyl group of tyrosine, two common choices are the O-cyclohexyl (cHex) and O-benzyl (Bzl) ethers. This guide provides an objective comparison of their performance, particularly under the acidic conditions frequently employed for cleavage and deprotection, supported by experimental data and detailed protocols.
The selection of an appropriate protecting group for the tyrosine side chain is critical to prevent unwanted side reactions during peptide synthesis. The stability of this group to acidic reagents used for the removal of N-terminal protecting groups (e.g., Boc) and its efficient removal during the final cleavage from the resin are key considerations. While both O-cyclohexyl-L-tyrosine and O-benzyl-L-tyrosine are utilized, their behavior in acidic environments differs significantly, impacting the integrity of the final peptide product.
Performance Under Acidic Conditions: A Comparative Analysis
The primary challenge associated with the use of the benzyl protecting group for tyrosine is its susceptibility to an acid-catalyzed intramolecular rearrangement. Under strong acidic conditions, such as those employing trifluoroacetic acid (TFA) or hydrogen fluoride (HF), the benzyl group can migrate from the phenolic oxygen to the C3 position of the tyrosine ring, resulting in the formation of the 3-benzyltyrosine byproduct.[1] This side reaction compromises the purity of the synthetic peptide and can be difficult to separate from the desired product.
In contrast, the O-cyclohexyl protecting group exhibits significantly greater stability in acidic media. The cyclohexyl ether is far less prone to the rearrangement that plagues its benzyl counterpart. This enhanced stability minimizes the formation of alkylated side products, leading to a cleaner cleavage product and higher purity of the target peptide.
Quantitative Comparison of Acid Lability
A key metric for comparing these protecting groups is their rate of cleavage under acidic conditions. The apparent rate constant for the removal of the O-cyclohexyl group with 50% TFA in dichloromethane (CH₂Cl₂) is less than one-twentieth of that for the O-benzyl group.[2] This substantial difference in lability underscores the superior stability of the cyclohexyl protecting group during the repetitive acid treatments required for Boc-based solid-phase peptide synthesis (SPPS).
| Protecting Group | Relative Cleavage Rate (50% TFA in CH₂Cl₂) | Key Side Reaction |
| O-Benzyl (Bzl) | >20x faster than cHex[2] | O- to C-rearrangement to form 3-benzyltyrosine[1] |
| O-Cyclohexyl (cHex) | Significantly more stable[2] | Minimal to no rearrangement observed |
Experimental Protocols
To provide a framework for the empirical comparison of these two protecting groups, the following experimental protocols are detailed.
General Protocol for Peptide Cleavage and Deprotection
This protocol is suitable for the cleavage of a peptide from a resin support (e.g., Wang or Rink amide resin) and the simultaneous removal of acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (containing either Tyr(Bzl) or Tyr(cHex))
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water (H₂O), 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for analysis
Procedure:
-
Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL) to the resin.
-
Allow the mixture to react at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Analyze the crude peptide by HPLC to determine purity and identify any side products.
HPLC Analysis of 3-Benzyltyrosine Formation
To quantify the extent of the O- to C-benzyl rearrangement, a reverse-phase HPLC method can be employed.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm and 280 nm
-
Standard: A commercially available standard of 3-benzyl-L-tyrosine should be used to determine its retention time and for quantification.
Visualizing the Comparison and Biological Context
To better illustrate the concepts discussed, the following diagrams are provided.
Tyrosine phosphorylation is a critical event in many cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) pathway is a classic example of a receptor tyrosine kinase pathway.
Conclusion
For peptide synthesis requiring high purity and minimal side reactions, This compound is the superior choice over O-benzyl-L-tyrosine when acidic deprotection conditions are employed. The significantly increased stability of the cyclohexyl group towards acid-catalyzed rearrangement prevents the formation of 3-alkylated tyrosine byproducts. While the benzyl group may be suitable for shorter peptides or when milder deprotection strategies are used, the risk of side product formation makes it a less reliable option for complex or lengthy peptide sequences. Researchers and drug developers should carefully consider these factors to optimize their synthetic strategies and ensure the integrity of their final products.
References
- 1. Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
O-Cyclohexyl-L-tyrosine: A Strategic Advantage in the Synthesis of Difficult Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptide sequences, the challenge of aggregation during solid-phase peptide synthesis (SPPS) is a persistent obstacle. The formation of inter- and intra-chain hydrogen bonds, particularly in hydrophobic or "difficult" sequences, can lead to incomplete reactions, low yields, and purification challenges. In this context, the selection of appropriate protecting groups for amino acid side chains is critical. This guide provides a comparative evaluation of O-Cyclohexyl-L-tyrosine, highlighting its performance against other common alternatives in the synthesis of aggregation-prone peptides.
Difficult peptide sequences, often rich in hydrophobic amino acids, have a propensity to form secondary structures on the resin, hindering reagent access and impeding coupling and deprotection steps. The synthesis of peptides such as the amyloid beta-peptide, a hallmark of Alzheimer's disease, exemplifies these challenges. Standard protecting groups, while effective in many cases, may not be sufficient to disrupt the strong non-covalent interactions that drive aggregation.
This compound emerges as a valuable tool in a chemist's arsenal for tackling these difficult sequences. The bulky and hydrophobic nature of the cyclohexyl group on the tyrosine side chain offers a significant steric shield. This steric hindrance can effectively disrupt the formation of the beta-sheet structures that are a primary cause of on-resin aggregation. By preventing the close association of peptide chains, this compound can facilitate more efficient and complete synthesis cycles.
Performance Comparison: this compound vs. Alternatives
While direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature, the physicochemical properties of the O-cyclohexyl group allow for a qualitative and logical comparison with the widely used tert-butyl (tBu) protecting group on tyrosine, Fmoc-Tyr(tBu)-OH.
| Feature | This compound | Fmoc-Tyr(tBu)-OH | Rationale and Supporting Observations |
| Steric Hindrance | High | Moderate | The cyclohexyl group is bulkier than the tert-butyl group, providing a greater steric shield to disrupt peptide chain aggregation. This is particularly beneficial in sequences prone to forming beta-sheets. |
| Hydrophobicity | High | Moderate | The cyclohexyl moiety increases the hydrophobicity of the protected tyrosine residue. This can be advantageous in disrupting hydrophilic-hydrophobic interaction patterns that may contribute to aggregation. A study on the hydrophobicity index of protecting groups indicated that larger protecting groups generally exhibit higher hydrophobicity.[1] |
| Cleavage Conditions | Standard acidolysis (e.g., TFA) | Standard acidolysis (e.g., TFA) | Both protecting groups are designed to be cleaved under standard final cleavage conditions in Fmoc-based SPPS, ensuring compatibility with established workflows. |
| Potential Impact on Yield and Purity | Potentially higher for difficult sequences | Can be lower for aggregation-prone sequences | By mitigating on-resin aggregation, this compound can lead to more complete coupling and deprotection steps, resulting in a higher yield of the target peptide and fewer deletion or truncated sequences, thus simplifying purification. |
Experimental Protocols
The incorporation of this compound into a standard solid-phase peptide synthesis workflow is straightforward and requires minimal deviation from established protocols. Below are representative methodologies for manual and automated SPPS.
Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Pre-activate a 3-5 fold molar excess of the Fmoc-protected amino acid (including Fmoc-O-Cyclohexyl-L-tyrosine) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow to react for 1-2 hours. Coupling times may need to be extended for sterically hindered amino acids.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Automated Solid-Phase Peptide Synthesis
Modern automated peptide synthesizers can be programmed to perform the repetitive steps of SPPS. The general principles remain the same as in manual synthesis.
-
Resin Loading: Load the appropriate resin into the reaction vessel of the synthesizer.
-
Reagent Preparation: Prepare solutions of Fmoc-protected amino acids (including Fmoc-O-Cyclohexyl-L-tyrosine), activators, base, and deprotection reagent.
-
Programming the Synthesis: Program the synthesizer with the desired peptide sequence and specify the reaction parameters (e.g., coupling times, washing steps). For difficult couplings involving sterically hindered residues like this compound, it is advisable to program a double coupling cycle.
-
Synthesis Execution: The synthesizer will automatically perform the deprotection, washing, and coupling cycles.
-
Cleavage and Purification: After the synthesis is complete, the peptide-resin is manually removed from the synthesizer for cleavage and purification as described in the manual protocol.
Visualizing the Rationale: Disrupting Aggregation
The effectiveness of this compound in preventing aggregation can be conceptualized through the following workflow.
References
A Comparative Guide to Analytical Techniques for Confirming the Integrity of O-Cyclohexyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization and integrity confirmation of O-Cyclohexyl-L-tyrosine, a crucial amino acid derivative in pharmaceutical research and development. Ensuring the structural integrity, purity, and stereochemical configuration of this compound is paramount for its successful application. This document outlines the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound.
Introduction to this compound and the Imperative of Purity
This compound is a synthetic amino acid derivative where the phenolic hydroxyl group of L-tyrosine is etherified with a cyclohexyl group. This modification alters the molecule's polarity and steric bulk, making it a valuable building block in the synthesis of peptidomimetics and other pharmacologically active compounds. The purity and structural integrity of this compound are critical as impurities or incorrect stereoisomers can lead to undesired side effects or reduced efficacy of the final drug product.
Comparative Analysis of Analytical Techniques
A multi-faceted approach employing chromatographic and spectroscopic techniques is essential for the comprehensive characterization of this compound. Each technique provides unique and complementary information regarding the molecule's identity, purity, and stereochemistry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and, crucially, the enantiomeric integrity of chiral molecules like this compound.
-
Purity Assessment: Detects and quantifies impurities.
-
Chiral Separation: Resolves and quantifies the L- and D-enantiomers to determine enantiomeric excess.
While NMR and MS can confirm the molecular structure, HPLC excels in separating and quantifying isomers and impurities that may be structurally very similar to the main compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms within the molecule.
-
Structural Confirmation: Verifies the connectivity of atoms and the presence of the cyclohexyl group on the tyrosine backbone.
-
Purity Assessment: Can detect impurities with distinct NMR signals.
NMR provides the most detailed structural information, confirming the precise arrangement of atoms, which is something that MS and HPLC cannot do directly.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a molecule.
-
Molecular Weight Confirmation: Determines the exact molecular weight of this compound.
-
Structural Information: Fragmentation analysis (MS/MS) can provide clues about the molecule's structure.
MS is the most sensitive of the three techniques, capable of detecting trace amounts of material. It provides definitive molecular weight information, which is complementary to the structural and purity data from NMR and HPLC.
Data Presentation: A Comparative Summary
| Analytical Technique | Parameter | Expected Value/Result for this compound |
| HPLC (Reversed-Phase) | Retention Time (t_R) | Dependent on specific column and mobile phase, but expected to be longer than L-tyrosine due to increased hydrophobicity. |
| Purity | >98% (typical for pharmaceutical grade) | |
| Chiral HPLC | Retention Time (t_R) of L-enantiomer | Dependent on chiral stationary phase and mobile phase. |
| Retention Time (t_R) of D-enantiomer | Should be baseline resolved from the L-enantiomer. | |
| Enantiomeric Excess (ee) | >99% for enantiomerically pure samples. | |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons: ~6.8-7.2 ppm; α-CH: ~3.7-4.0 ppm; β-CH₂: ~2.8-3.1 ppm; Cyclohexyl protons: ~1.2-2.0 ppm; Cyclohexyl-O-CH: ~4.1-4.4 ppm. |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl C: ~170-175 ppm; Aromatic C: ~115-160 ppm; α-C: ~55-60 ppm; β-C: ~35-40 ppm; Cyclohexyl C: ~24-33 ppm; Cyclohexyl-O-C: ~75-80 ppm. |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 264.1594 |
| Key Fragment Ions | Predicted fragments corresponding to the loss of the cyclohexyl group, the carboxylic acid group, and fragmentation of the tyrosine backbone. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the analysis of amino acid derivatives and should be optimized for specific instrumentation and sample characteristics.
Protocol 1: Reversed-Phase HPLC for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient Example: 10-90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column: Chiral stationary phase (CSP) column designed for amino acid separations (e.g., a macrocyclic glycopeptide-based column).
-
Mobile Phase: Isocratic mixture of an organic modifier (e.g., ethanol or methanol) and an aqueous buffer (e.g., ammonium acetate or formate). The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.
Protocol 3: ¹H and ¹³C NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
Protocol 4: High-Resolution Mass Spectrometry (HRMS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution measurements.
-
Infusion: Introduce the sample directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Solvent: A mixture of acetonitrile and water with 0.1% formic acid.
-
MS/MS Fragmentation: Use collision-induced dissociation (CID) with varying collision energies to obtain fragment ion spectra.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the infusion solvent.
Mandatory Visualizations
The following diagrams illustrate the workflow and logical relationships of the described analytical techniques.
Caption: Overall analytical workflow for this compound.
Caption: Comparison of HPLC methods for purity analysis.
Caption: Predicted MS/MS fragmentation pathway.
Conclusion
A combination of HPLC, NMR, and MS provides a robust and comprehensive analytical strategy for confirming the integrity of this compound. HPLC is indispensable for purity and enantiomeric excess determination. NMR offers definitive structural elucidation, while MS provides highly sensitive molecular weight confirmation and fragmentation data. By employing these techniques in a complementary fashion, researchers and drug developers can ensure the quality and consistency of this compound, a critical component in the development of novel therapeutics.
A Comparative Analysis of the Stability of O-Protected Tyrosine Derivatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the hydroxyl function of tyrosine is a critical decision in the design of a successful solid-phase peptide synthesis (SPPS) strategy. The stability of this protecting group under various conditions directly impacts the yield, purity, and integrity of the final peptide. This guide provides a comparative stability analysis of commonly used O-protected tyrosine derivatives, supported by experimental data and detailed protocols to aid in the rational selection of the optimal protecting group for your specific application.
Data Presentation: Quantitative Stability of O-Protected Tyrosine Derivatives
The stability of a protecting group is paramount to prevent premature deprotection and potential side reactions during peptide synthesis. The following table summarizes the stability of common O-protected tyrosine derivatives under conditions frequently encountered in both Boc/Bzl and Fmoc/tBu SPPS strategies.
| Protecting Group | Derivative | Synthesis Strategy | Stability to Repetitive Nα-Deprotection | Cleavage Conditions | Side Reactions/Remarks |
| Benzyl (Bzl) | Boc-Tyr(Bzl)-OH | Boc/Bzl | Partially labile to 50% TFA in CH₂Cl₂[1] | Strong acids (e.g., HF)[1] | Prone to intramolecular rearrangement to 3-benzyltyrosine, especially during final cleavage with strong acids.[1] |
| Fmoc-Tyr(Bzl)-OH | Fmoc/tBu | Stable to 20% piperidine in DMF. | Catalytic hydrogenation, strong acids. | The benzyl group can be partially removed by TFA, making it less ideal for Boc chemistry.[2] | |
| tert-Butyl (tBu) | Fmoc-Tyr(tBu)-OH | Fmoc/tBu | Stable to 20% piperidine in DMF.[3][4] | TFA-based cleavage cocktails (e.g., 95% TFA).[3] | Generally clean cleavage with minimal side reactions. The tBu group's bulkiness can sometimes improve peptide solubility.[3] |
| 2-Bromobenzyloxycarbonyl (Z(2-Br)) | Boc-Tyr(Z(2-Br))-OH | Boc/Bzl | Stable to 50% TFA in CH₂Cl₂.[2][5] | Strong acids (e.g., HF).[2] | Offers enhanced acid stability compared to the standard benzyl ether, minimizing premature deprotection in Boc SPPS.[2] |
| Phosphate (PO₃H₂) | Fmoc-Tyr(PO₃H₂)-OH | Fmoc/tBu | Stable to 20% piperidine in DMF. | Requires specific dephosphorylation methods (e.g., enzymatic or strong acid hydrolysis). | Used for the synthesis of phosphopeptides. Intramolecular pyrophosphate formation can occur with adjacent phosphotyrosine residues.[6] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Acid Stability of O-Protected Tyrosine Derivatives by RP-HPLC
This protocol outlines a general method to quantify the rate of deprotection and the formation of side products for O-protected tyrosine derivatives when exposed to acidic conditions, such as those used for Nα-Boc deprotection or final cleavage.
1. Sample Preparation: a. Prepare a stock solution of the O-protected tyrosine derivative (e.g., Boc-Tyr(Bzl)-OH) at a concentration of 1 mg/mL in a suitable organic solvent (e.g., dichloromethane or DMF). b. Prepare the acidic cleavage solution (e.g., 50% TFA in dichloromethane (v/v)). c. At time zero (t=0), mix a known volume of the stock solution with the acidic cleavage solution in a sealed vial at a controlled temperature (e.g., 20°C).
2. Time-Course Analysis: a. At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. b. Immediately quench the reaction by diluting the aliquot into a large volume of a neutral buffer or mobile phase A (see below) to stop the deprotection process.
3. RP-HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient suitable for separating the protected amino acid, the deprotected amino acid (tyrosine), and any side products (e.g., 3-benzyltyrosine). A typical starting point would be 5-95% B over 20-30 minutes. e. Flow Rate: 1.0 mL/min. f. Detection: UV detection at 220 nm and 280 nm (for tyrosine-containing species). g. Injection Volume: 10-20 µL.
4. Data Analysis: a. Identify the peaks corresponding to the starting material, deprotected tyrosine, and any side products by comparing their retention times with authentic standards or by using mass spectrometry. b. Integrate the peak areas of all components at each time point. c. Calculate the percentage of the remaining protected tyrosine and the percentage of each product formed at each time point using the following formula:
d. Plot the percentage of remaining protected tyrosine against time to determine the stability profile. The rate constant for deprotection can be calculated from the slope of the natural logarithm of the concentration versus time plot.
Mandatory Visualization
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
The stability of O-protected tyrosine derivatives is particularly crucial in the synthesis of peptides designed to study signaling pathways regulated by tyrosine phosphorylation. The Epidermal Growth Factor Receptor (EGFR) pathway is a key example, where the phosphorylation of specific tyrosine residues on the receptor initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[6][7][8]
Caption: EGFR signaling pathway initiated by ligand binding and tyrosine autophosphorylation.
Experimental Workflow: Stability Assay
The following diagram illustrates a typical workflow for conducting a comparative stability analysis of O-protected tyrosine derivatives.
Caption: Experimental workflow for the comparative stability analysis of O-protected tyrosine derivatives.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide stability studies – Genepep [genepep.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Proper Disposal of O-Cyclohexyl-L-tyrosine: A Safety and Operational Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the safe and compliant disposal of O-Cyclohexyl-L-tyrosine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on a conservative approach, treating the substance as a chemical of unknown toxicity and drawing on safety data for structurally similar molecules and general laboratory waste management principles.
Disclaimer: The following procedures are recommendations based on available data for related compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data, this compound should be handled with caution. While its parent amino acid, L-tyrosine, and several of its derivatives are not classified as hazardous, the addition of a cyclohexyl group may alter its chemical properties. For instance, cyclohexane is a known irritant and is flammable. Therefore, appropriate personal protective equipment is mandatory when handling this compound for disposal.
Required PPE:
| PPE Category | Specification |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or chemical splash goggles |
| Body Protection | Standard laboratory coat |
Recommended Disposal Procedure
The primary and most prudent method for the disposal of this compound is through your institution's hazardous waste management program.
Step-by-Step Disposal Protocol:
-
Containment:
-
Solid Waste: Place solid this compound in a dedicated, sealable, and chemically compatible container.
-
Liquid Waste (Solutions): Transfer solutions containing this compound to a designated, sealed container suitable for liquid chemical waste. Avoid mixing with other waste streams unless their compatibility has been verified.
-
-
Labeling:
-
Clearly and securely label the waste container with the full chemical name: "Waste this compound" .
-
Include the statement: "Caution: Substance of Unknown Toxicity" .
-
Follow any additional internal labeling requirements from your EHS department.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area within your laboratory.
-
Ensure the storage location is away from incompatible materials.
-
-
Collection:
-
Initiate a hazardous waste pickup request following your institution's established procedures. This may involve contacting the EHS department directly or using an online portal.
-
Alternative Disposal Considerations (Requires Explicit EHS Approval):
Under no circumstances should this compound be disposed of via sanitary sewer without the explicit approval of your institution's EHS department. Should the EHS department, upon their own assessment, classify the compound as non-hazardous, they will provide specific instructions for its disposal.
Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate safety measures:
| Exposure Type | Procedure |
| Spill | Avoid raising dust. Wearing full PPE, gently sweep solid material or absorb liquid material with an inert absorbent (e.g., vermiculite). Place the contained spill into a sealed container for disposal as hazardous waste. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water.[1][2][3] |
| Eye Contact | Flush eyes immediately with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek prompt medical attention.[1][2][3] |
| Inhalation | Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[3][4] |
Comparative Data Summary
The table below summarizes the hazard classification and recommended disposal for L-tyrosine and related derivatives, highlighting the conservative approach for this compound.
| Compound | CAS Number | Hazard Classification | Recommended Primary Disposal |
| L-Tyrosine | 60-18-4[2][5] | Not classified as hazardous[5] | Dispose of at an approved waste disposal plant.[1][3] |
| Boc-L-Tyrosine | 3978-80-1[4] | Not classified as hazardous[4] | Place in appropriate containers for disposal.[4] |
| N-Fmoc-O-tert-butyl-L-tyrosine | 71989-38-3[1] | Skin Irritant[1] | Dispose of at an approved waste disposal plant.[1] |
| This compound | Not Available | Treat as a substance of unknown toxicity | Collection as hazardous chemical waste |
Disposal Decision Workflow
The following diagram provides a logical workflow for making decisions regarding the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guidance for Handling O-Cyclohexyl-L-tyrosine
Personal Protective Equipment (PPE)
When handling O-Cyclohexyl-L-tyrosine, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE based on the potential hazards associated with its parent compound, L-Tyrosine, which include skin, eye, and respiratory irritation.
| Protection Type | Recommended PPE | Rationale and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes. | Protects against airborne particles and splashes. All eye and face protection must be ANSI Z87.1 compliant.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | Disposable nitrile gloves provide protection against incidental contact and should be removed immediately if contaminated.[1] A lab coat should be worn to protect clothing and skin from spills.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols. | Minimizes the inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment of the specific procedure. |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[3][5] |
Experimental Workflow for PPE Selection in the Absence of a Specific SDS
The following diagram outlines a logical workflow for assessing hazards and selecting appropriate PPE when a Safety Data Sheet for a specific chemical is not available.
Caption: Workflow for PPE selection with an uncharacterized chemical.
Operational and Disposal Plans
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended, especially when handling powders or performing operations that could generate dust or aerosols.[6] Eyewash stations and safety showers should be readily accessible.[4]
-
Procedural Controls:
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
In the event of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For a liquid spill, absorb with an inert material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal:
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. As the specific hazards are not fully known, it is prudent to treat it as a hazardous waste.
-
Waste Characterization: In the absence of a specific SDS, assume the waste is hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams.[6]
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it in the regular trash or down the drain unless explicitly approved by your environmental health and safety department.[8][9][10]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. safety.rochester.edu [safety.rochester.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 5. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
